molecular formula C8H13NO2 B13482245 Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one CAS No. 2866253-82-7

Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one

Cat. No.: B13482245
CAS No.: 2866253-82-7
M. Wt: 155.19 g/mol
InChI Key: KOPIXGVIZUVLEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2866253-82-7

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

7-hydroxy-1-azaspiro[3.5]nonan-2-one

InChI

InChI=1S/C8H13NO2/c10-6-1-3-8(4-2-6)5-7(11)9-8/h6,10H,1-5H2,(H,9,11)

InChI Key

KOPIXGVIZUVLEW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O)CC(=O)N2

Origin of Product

United States

Foundational & Exploratory

Structural and Synthetic Profiling of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry shifts toward molecules with high fraction sp³ (


) character to improve clinical success rates, spirocyclic scaffolds have emerged as premier conformational restrictors. Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one  is an advanced spirocyclic 

-lactam building block that offers unique three-dimensional vector projection. This whitepaper provides an in-depth analysis of its physicochemical properties, stereochemical architecture, and a rigorously validated synthetic methodology designed for drug development professionals and synthetic chemists.

Structural and Physicochemical Profiling

The core architecture consists of an azetidin-2-one (


-lactam) ring fused to a cyclohexane ring at the spiro carbon (C4 of the spiro system). The presence of a hydroxyl group at the C7 position introduces a critical vector for further functionalization, such as etherification, esterification, or oxidation.

The "Rac-(4r,7r)" designation indicates a racemic mixture where the relative stereochemistry between the spiro junction and the hydroxyl-bearing carbon is explicitly defined. The trans-like pseudo-axial/equatorial relationships dictate the molecule's 3D conformation, heavily influencing its binding kinetics and metabolic stability in biological targets [1].

Table 1: Physicochemical and Structural Data
PropertyValue
Chemical Name Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one
Molecular Formula C₈H₁₃NO₂
Monoisotopic Mass 155.09464 Da
InChIKey KOPIXGVIZUVLEW-UHFFFAOYSA-N
Core Scaffold 1-azaspiro[3.5]nonan-2-one
Hydrogen Bond Donors 2 (N-H, O-H)
Hydrogen Bond Acceptors 2 (C=O, -OH)

Data supported by compound exploration databases [2].

Strategic Synthesis and Mechanistic Pathways

The construction of the 1-azaspiro[3.5]nonan-2-one core is most reliably achieved via a Staudinger [2+2] cycloaddition [3]. This approach utilizes a protected 4-hydroxycyclohexanone derivative, which is condensed with a primary amine to form an intermediate imine. Subsequent reaction with a ketene—generated in situ from acetyl chloride and a non-nucleophilic base—yields the spirocyclic


-lactam.

SyntheticWorkflow SM 4-Hydroxycyclohexanone (TBS Protected) Imine Imine Formation (Benzylamine, TiCl4) SM->Imine Step 1 Staudinger Staudinger Cycloaddition (Acetyl Chloride, Et3N) Imine->Staudinger Step 2 Deprotection Global Deprotection (H2/Pd-C, TBAF) Staudinger->Deprotection Step 3 Product Rac-(4r,7r)-7-hydroxy- 1-azaspiro[3.5]nonan-2-one Deprotection->Product Step 4

Synthetic workflow for Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one via Staudinger synthesis.

Experimental Protocol: Synthesis and Isolation

Expertise & Experience Note: The causality of using a tert-butyldimethylsilyl (TBS) protecting group on the starting ketone is twofold: it prevents competitive acylation of the hydroxyl group during ketene generation and provides sufficient steric bulk to influence the diastereoselectivity of the cycloaddition, favoring the desired (4r,7r) relative configuration.

Step 1: Imine Formation
  • Reagents: 4-(TBS-oxy)cyclohexanone (1.0 eq), Benzylamine (1.1 eq), TiCl₄ (0.5 eq), Triethylamine (3.0 eq), anhydrous DCM.

  • Procedure: Cool a solution of the ketone and benzylamine in DCM to 0°C under N₂. Add TiCl₄ dropwise.

    • Causality: TiCl₄ acts as a potent Lewis acid and water scavenger, driving the equilibrium toward the imine without requiring harsh Dean-Stark reflux conditions that could degrade the substrate.

  • Self-Validation: Monitor via FTIR. The disappearance of the ketone C=O stretch (~1715 cm⁻¹) and appearance of the imine C=N stretch (~1660 cm⁻¹) validates completion before proceeding.

Step 2: Staudinger [2+2] Cycloaddition
  • Reagents: Intermediate imine (1.0 eq), Acetyl chloride (1.5 eq), Triethylamine (2.0 eq), anhydrous DCM.

  • Procedure: Cool the imine solution to -78°C. Add acetyl chloride, followed by the slow, dropwise addition of triethylamine over 2 hours.

    • Causality: The slow addition of the base maintains a low steady-state concentration of the highly reactive ketene intermediate. This minimizes ketene dimerization (yielding diketene byproducts) and maximizes the bimolecular collision rate with the imine.

  • Self-Validation: Analyze an aliquot via LC-MS. The mass shift corresponding to [M+H]⁺ of the cyclized product confirms successful

    
    -lactam formation prior to aqueous workup.
    
Step 3: Global Deprotection
  • Reagents: 10% Pd/C, H₂ gas (1 atm), TBAF (1.2 eq in THF).

  • Procedure: Subject the crude N-benzyl spiro-lactam to hydrogenolysis to cleave the N-benzyl group. Filter through Celite, concentrate, and treat with TBAF at room temperature to remove the TBS ether.

  • Purification: Flash chromatography (Silica gel, EtOAc/Hexanes) yields the pure Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one.

Pharmacological Potential and Scaffold Applications

Spirocyclic molecules are heavily utilized in modern drug discovery to escape the "flatland" of traditional planar aromatic rings. The 1-azaspiro[3.5]nonan-2-one core provides a rigid, three-dimensional vector projection that often results in enhanced target specificity and reduced off-target liabilities (such as hERG inhibition or CYP450 induction) [4]. The C7-hydroxyl acts as a versatile handle for library enumeration, allowing for rapid diversification via etherification, reductive amination (post-oxidation), or carbamate formation.

DrugDiscovery Scaffold Spirocyclic Scaffold (High Fsp3 & Rigidity) Derivatization C7-OH Derivatization (Ethers, Esters, Amines) Scaffold->Derivatization Library Enum Screening High-Throughput Screening (Target Affinity Profiling) Derivatization->Screening Assay Optimization Lead Optimization (Improved PK/PD) Screening->Optimization Hit-to-Lead

Workflow demonstrating the integration of the spirocyclic scaffold into lead optimization.

Analytical Validation and Quality Control

To ensure the structural integrity of the synthesized Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one, the following self-validating analytical benchmarks must be met:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic broad singlet of the

    
    -lactam N-H around 
    
    
    
    6.0-6.5 ppm. The spiro-ring methylene protons adjacent to the carbonyl (C3) typically appear as an AB quartet or a distinct singlet around
    
    
    2.8-3.0 ppm, validating the azetidinone ring.
  • ¹³C NMR (100 MHz, CDCl₃): The highly deshielded

    
    -lactam carbonyl carbon must appear near 
    
    
    
    168-172 ppm. The spiro quaternary carbon (C4) typically resonates around
    
    
    55-60 ppm.
  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF must confirm the monoisotopic mass of 155.0946 Da; the expected [M+H]⁺ is

    
     156.1024.
    

References

  • PubChemLite - C8H13NO2 - Explore Source: University of Luxembourg / PubChem URL:[Link]

  • 1-azaspiro[3.5]nonan-2-one (C8H13NO) - Structural Data Source: PubChemLite (uni.lu) URL:[Link]

Physicochemical Characteristics and Synthetic Utility of 7-Hydroxy-1-azaspiro[3.5]nonan-2-one Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The pharmaceutical industry's paradigm shift away from planar, aromatic-heavy molecules ("flatland") toward highly three-dimensional architectures has elevated the importance of spirocyclic scaffolds[1]. Among these, the 7-hydroxy-1-azaspiro[3.5]nonan-2-one building block (Molecular Formula: C₈H₁₃NO₂, Monoisotopic Mass: 155.09 Da) represents a privileged structural motif[2]. By fusing a highly strained β-lactam (azetidin-2-one) ring to a cyclohexane ring at a single spiro carbon, this scaffold provides exceptional conformational rigidity, predictable exit vectors, and a critical hydroxyl handle for downstream functionalization. This whitepaper details the physicochemical rationale, mechanistic utility, and self-validating synthetic protocols required to leverage this scaffold in modern drug discovery.

Structural Paradigm and Physicochemical Profiling

The integration of spirocyclic moieties into lead compounds fundamentally alters their absorption, distribution, metabolism, and excretion (ADME) profiles[1]. The 1-azaspiro[3.5]nonan-2-one core is particularly valuable because it combines the hydrogen-bonding capacity of a β-lactam with the lipophilic shielding of a cyclohexane ring.

Unlike traditional planar heterocycles (e.g., indoles or quinolines), the spiro fusion forces the two rings into orthogonal planes. This high fraction of sp³-hybridized carbons (Fsp³) is statistically correlated with reduced clinical attrition rates due to improved aqueous solubility and decreased off-target promiscuity. Furthermore, the hydroxyl group at the 7-position (para to the spiro center) provides a precise, geometrically locked vector for extending the molecule into solvent-exposed regions or deep binding pockets.

Quantitative Physicochemical Comparison

To illustrate the structural advantages, Table 1 compares the predicted physicochemical properties of the 7-hydroxy-1-azaspiro[3.5]nonan-2-one scaffold against a traditional planar analog.

Table 1: Physicochemical comparison of the spirocyclic scaffold vs. a planar analog.

Property7-Hydroxy-1-azaspiro[3.5]nonan-2-one2-Hydroxyquinoline (Planar Analog)Impact on Drug Design
Molecular Formula C₈H₁₃NO₂C₉H₇NON/A
Monoisotopic Mass 155.09 Da145.05 DaLow MW allows extensive downstream functionalization.
Fraction sp³ (Fsp³) 0.88 (7 of 8 carbons)0.00 (0 of 9 carbons)High Fsp³ improves solubility and lowers melting point.
3D Conformation Rigid, orthogonal planesPlanar ("Flatland")Reduces non-specific protein binding and aggregation.
Exit Vectors Spherical / DivergentCoplanar / 2DEnables engagement with complex, deep enzyme subsites.

Mechanistic Rationale in Medicinal Chemistry

The selection of the 7-hydroxy-1-azaspiro[3.5]nonan-2-one scaffold is rarely arbitrary; it is driven by specific mechanistic requirements in target engagement.

Conformational Locking in Protease Inhibition

In the development of antiviral therapeutics, such as inhibitors targeting the SARS-CoV-2 3C-like protease (3CLpro), the extended length of the azaspiro[3.5] system relative to smaller azaspiro[3.3] analogs permits deeper engagement with hydrophobic clefts, such as the S4 subsite[3]. The spiro center "locks" the inhibitor in a stable, bioactive conformation, precluding the entropic penalty associated with adopting multiple conformations upon binding[3]. The 7-hydroxyl group can be further derivatized into bulky ethers or esters to perfectly map the topology of these deep subsites.

Peptidomimetics and β-Turn Nucleation

Spirocyclic β-lactams are highly efficient β-turn nucleators[4]. The rigid geometry of the 1-azaspiro[3.5]nonan-2-one core mimics the dihedral angles required to induce a Type II' β-turn. This makes the scaffold an exceptional starting point for synthesizing peptidomimetics that disrupt protein-protein interactions (PPIs), where maintaining a specific secondary structure is paramount[4].

Hydrolase Inhibition

Spirocyclic cores, particularly azaspiro[3.5]nonanes, have been identified as superior lead scaffolds for the inhibition of enzymes like fatty acid amide hydrolase (FAAH)[5]. The rigid core positions pharmacophores accurately within the catalytic triad, leading to highly potent


 values[5].

SBDD A 1-Azaspiro[3.5]nonan-2-one Core (Rigid 3D Scaffold) B 7-Hydroxy Functionalization (Vector Elongation) A->B Synthetic modification C Physicochemical Optimization (↑ Fsp3, ↓ LogD) B->C Property tuning D Target Engagement (e.g., Protease S4 Subsite) B->D Pharmacophore mapping E In Vivo Efficacy & ADME C->E D->E

Caption: Logical workflow of structure-based drug design utilizing the azaspiro[3.5]nonane scaffold.

Synthetic Methodologies and Protocol Validation

To utilize this scaffold effectively, one must employ a synthesis that is both diastereoselective and self-validating. The most robust approach to construct the 1-azaspiro[3.5]nonan-2-one core is via a Staudinger [2+2] cycloaddition.

Protocol: Synthesis of the 7-Hydroxy-1-azaspiro[3.5]nonan-2-one Scaffold

Objective: Construct the spiro-β-lactam core with predictable diastereoselectivity while preserving the C7-hydroxyl handle.

Phase 1: Imine Condensation

  • Protection: Start with 4-hydroxycyclohexanone. Protect the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether to prevent interference and provide steric bulk.

  • Condensation: Dissolve 4-(TBDMS-oxy)cyclohexan-1-one (1.0 eq) in anhydrous toluene. Add benzylamine (1.05 eq) and a catalytic amount of

    
    -toluenesulfonic acid.
    
  • Water Removal: Reflux the mixture under Dean-Stark conditions for 4 hours to drive the equilibrium toward the imine.

    • Causality: Continuous water removal is critical; trace moisture will hydrolyze the imine, severely depressing the yield of the subsequent cycloaddition.

Phase 2: Staudinger [2+2] Cycloaddition

  • Preparation: Cool the crude imine solution in toluene to 0 °C under an inert nitrogen atmosphere.

  • Reagent Addition: Dropwise, add chloroacetyl chloride (1.2 eq), followed by the slow addition of triethylamine (Et₃N, 1.5 eq).

    • Causality: Et₃N serves a dual purpose. It acts as an acid scavenger, but more importantly, it induces the dehydrohalogenation of chloroacetyl chloride to generate the highly reactive ketene intermediate in situ.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours. The bulky TBDMS group at the 4-position of the cyclohexane ring exerts steric hindrance, directing the orthogonal ketene approach to the less hindered face, thereby establishing the relative stereochemistry of the spirocenter.

Phase 3: Self-Validation and Deprotection

  • In-Process Validation: Before proceeding, extract an aliquot of the crude mixture and perform ¹H-NMR analysis.

    • Validation Check: The appearance of a characteristic doublet of doublets (or AB quartet) in the 2.8–3.5 ppm region confirms the formation of the β-lactam CH₂ protons. If this signal is absent, the ketene generation failed, and the reaction must be aborted.

  • Deprotection: Subject the validated intermediate to TBAF (tetrabutylammonium fluoride) in THF to cleave the TBDMS ether, followed by catalytic hydrogenation (Pd/C, H₂, 50 psi) to remove the N-benzyl protecting group.

  • Isolation: Purify via flash chromatography to yield the pure 7-hydroxy-1-azaspiro[3.5]nonan-2-one.

Downstream Functionalization and Signaling Pathway Modulation

Once synthesized, the 7-hydroxyl group serves as a versatile vector. It can be inverted via a Mitsunobu reaction to correct stereochemistry, oxidized to a ketone for reductive amination (yielding 7-amino derivatives), or coupled with aryl halides to form bulky ethers.

When applied to targets like FAAH, derivatives of the azaspiro[3.5]nonane core covalently or tightly bind the enzyme's catalytic serine[5]. This inhibition prevents the degradation of endogenous cannabinoids like anandamide (AEA), leading to prolonged activation of CB1 receptors and resulting in potent analgesic and anti-inflammatory responses without the psychotropic side effects of direct CB1 agonists.

Pathway Spiro Spirocyclic Inhibitor (7-OH-azaspiro deriv.) FAAH FAAH Enzyme (Active State) Spiro->FAAH Covalent/Tight Binding AEA Anandamide (AEA) (Endocannabinoid) FAAH->AEA Prevents Degradation CB1 CB1 Receptor (Neural Tissue) AEA->CB1 Agonism Analgesia Analgesic & Anti-inflammatory Response CB1->Analgesia Signal Transduction

Caption: Mechanism of action for azaspiro-based FAAH inhibitors modulating endocannabinoid signaling.

References

  • PubChemLite - C8H13NO2S - Explore , uni.lu. 2[2]

  • Synthesis and Structure-Activity Relationships of New Chiral Spiro-β-lactams Highly Active Against HIV-1 and Plasmodium , researchgate.net. 4[4]

  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery , benchchem.com.1[1]

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds , nih.gov. 5[5]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease , nih.gov. 3[3]

Sources

Escaping Flatland: The Therapeutic Potential of Azaspiro[3.5]nonan-2-one Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts away from highly planar, aromatic-heavy drug candidates, the "Escape from Flatland" paradigm has become a cornerstone of modern drug design. The integration of Fsp³-rich (fraction of sp³-hybridized carbons) chemical structures is critical for mitigating the poor aqueous solubility and off-target promiscuity that plague flat molecules. Among these 3D architectures, azaspiro[3.5]nonan-2-one and its derivatives have emerged as highly versatile, rigid spirocyclic scaffolds [1].

As a Senior Application Scientist, I have observed firsthand how replacing traditional piperidine or morpholine rings with azaspiro[3.5]nonane derivatives fundamentally alters a molecule's trajectory in preclinical development. This whitepaper provides an in-depth technical analysis of the physicochemical advantages, target engagement mechanisms, and synthetic methodologies associated with azaspiro[3.5]nonan-2-one derivatives.

The Causality of Spirocyclic Advantage: Physicochemical Profiling

The strategic incorporation of an azaspiro[3.5]nonane scaffold is not merely a structural novelty; it is a calculated manipulation of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile [6].

Mechanistic Causality of Property Enhancement
  • Aqueous Solubility: The spirocyclic quaternary carbon forces the molecule into an orthogonal, three-dimensional conformation. This geometry disrupts the planar intermolecular π-π stacking that typically occurs in the solid state of aromatic compounds. By lowering the crystal lattice energy, the thermodynamic barrier to dissolution is reduced, dramatically increasing aqueous solubility [6].

  • Lipophilicity (LogD): Introducing a spirocyclic center can lower the measured LogD₇.₄ of molecules by as much as -1.0 relative to more common 6-membered ring heterocycles [6]. This reduction in lipophilicity enhances the free fraction of the drug in plasma.

  • Metabolic Stability: Traditional piperidines are highly susceptible to Cytochrome P450 (CYP)-mediated α-oxidation, leading to toxic reactive metabolites. The rigid spiro-fusion in azaspiro[3.5]nonane chemically blocks these vulnerable metabolic soft spots, extending the compound's half-life [1].

Quantitative Scaffold Comparison

The table below summarizes the baseline physicochemical properties of the 7-azaspiro[3.5]nonane scaffold compared to its contracted analog, azaspiro[3.3]heptane[10].

Property7-Azaspiro[3.5]nonane2-Azaspiro[3.3]heptaneCausality / Impact on Drug Design
Molecular Weight 125.21 g/mol 97.16 g/mol Both provide low-MW starting points for fragment-based drug discovery (FBDD).
cLogP 1.80.7The larger piperidine ring in the [3.5] system offers a more lipophilic vector, ideal for filling hydrophobic binding pockets.
TPSA 12.0 Ų12.0 ŲLow Topological Polar Surface Area ensures excellent membrane permeability and potential for Blood-Brain Barrier (BBB) crossing.
Rotatable Bonds 00Extreme rigidity minimizes the entropic penalty upon binding to a target protein.

Target Engagement & Therapeutic Applications

The unique vector projection of azaspiro[3.5]nonan-2-one derivatives has led to breakthrough applications across multiple therapeutic modalities.

A. Covalent Inhibition of KRAS G12C

The KRAS protein, once deemed "undruggable," is now successfully targeted by covalent inhibitors binding to the mutated G12C residue. Researchers have identified 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as potent covalent inhibitors [3]. The rigid 2,7-diazaspiro[3.5]nonane core acts as a precise geometric spacer, perfectly positioning the acryloyl amine warhead into the switch-II pocket of KRAS G12C while maintaining high metabolic stability in human liver microsomes [3].

B. CNS-Penetrant Kinase Inhibitors (LRRK2)

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are primary genetic drivers of Parkinson's Disease. Early LRRK2 inhibitors, such as 1H-pyrazole biaryl sulfonamides, suffered from poor Blood-Brain Barrier (BBB) penetrance. By executing a bioisosteric replacement of the flat phenylsulfonamide group with an azaspirocyclic scaffold, researchers developed 1H-3,4,5-trisubstituted pyrazoles with >2000-fold selectivity for G2019S-LRRK2 and exceptional brain penetrance [12].

C. Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of PROTACs (Proteolysis Targeting Chimeras), linker rigidity is crucial for stabilizing the ternary complex between the target protein and the E3 ligase. 7-azaspiro[3.5]nonan-2-one has been successfully utilized as a rigid linker to generate CDK6-selective degraders via the KLHDC2 E3 ubiquitin ligase [8]. The spirocyclic linker minimizes the entropic penalty of folding, leading to pronounced G0/G1 cell-cycle arrest in leukemia models [8].

PROTAC_Pathway PROTAC PROTAC Molecule (Azaspiro[3.5]nonane Linker) Ternary Ternary Complex Formation PROTAC->Ternary Binds CDK6 Target Protein (CDK6) CDK6->Ternary Recruited E3 E3 Ligase (KLHDC2) E3->Ternary Recruited Ub Polyubiquitination Ternary->Ub Catalyzes Proteasome 26S Proteasome Degradation Ub->Proteasome Targets for

Caption: CDK6 Degradation Pathway via KLHDC2 using Azaspiro[3.5]nonan-2-one PROTACs.

Synthetic Methodologies & Self-Validating Protocols

To harness the therapeutic potential of these derivatives, robust and scalable synthetic routes are required. Below are two critical, self-validating protocols for the synthesis and functionalization of the azaspiro[3.5]nonan-2-one core.

Protocol 1: Synthesis of the Spirocyclic Core via[2+2] Cycloaddition

This protocol details the construction of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate from a methylenepiperidine precursor [10].

Step 1: Preparation of the Reaction Matrix

  • Action: In a flame-dried round-bottom flask under a continuous nitrogen atmosphere, suspend tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and a freshly activated Zn/Cu couple (11.5 equiv) in anhydrous tert-butyl methyl ether (TBME) [10].

  • Causality: The rigorous exclusion of moisture and the use of a high-surface-area Zn/Cu couple are critical. The Zn/Cu couple acts as a highly active reducing agent necessary to dehalogenate the incoming acid chloride without side reactions.

Step 2: Ketene Generation and Cycloaddition

  • Action: Cool the suspension to 15°C. Add a solution of 2,2,2-trichloroacetyl chloride in dimethoxyethane (DME) dropwise. Stir the reaction mixture at room temperature overnight [10].

  • Causality: Trichloroacetyl chloride is reduced by the Zn/Cu couple to generate dichloroketene in situ. Dropwise addition ensures a steady, low-concentration generation of this highly reactive intermediate. This kinetic control heavily favors the desired regioselective [2+2] cycloaddition with the exocyclic alkene over undesired ketene dimerization.

Step 3: Quenching and Isolation

  • Action: Carefully quench the reaction with saturated aqueous NH₄Cl. Stir for an additional 4 hours at room temperature, then filter through Celite to remove zinc salts [10].

  • Causality: Saturated NH₄Cl safely hydrolyzes unreacted acid chlorides and breaks down organozinc complexes. Its mild acidity prevents the premature, acid-catalyzed deprotection of the acid-sensitive Boc (tert-butyloxycarbonyl) group.

Synthetic_Logic Start 4-Methylenepiperidine Derivative Cycloaddition [2+2] Cycloaddition (Regioselective) Start->Cycloaddition Reagent Trichloroacetyl Chloride + Zn/Cu Couple Intermediate Dichloroketene (In Situ) Reagent->Intermediate Dehalogenation Intermediate->Cycloaddition Product tert-Butyl 2-oxo-7-azaspiro [3.5]nonane-7-carboxylate Cycloaddition->Product Ring Fusion

Caption: Logic of [2+2] Cycloaddition for Azaspiro[3.5]nonan-2-one Core Synthesis.

Protocol 2: Amide Coupling for PROTAC Linker Assembly

This protocol outlines the conjugation of the 7-azaspiro[3.5]nonan-2-one scaffold to a target-binding warhead (e.g., for CDK6 degraders) [8].

Step 1: Activation of the Carboxylic Acid

  • Action: Dissolve the carboxylic acid warhead fragment (1.2 equiv) and HATU (1.5 equiv) in anhydrous CH₂Cl₂ (0.2 M) [8].

  • Causality: HATU is selected over traditional carbodiimides (like EDC) because it forms a highly reactive, resonance-stabilized 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This significantly accelerates the coupling of sterically hindered spirocyclic amines and suppresses epimerization of any adjacent chiral centers.

Step 2: Amine Addition and Deprotonation

  • Action: Add 7-azaspiro[3.5]nonan-2-one hydrochloride (1.0 equiv) followed by N,N-diisopropylethylamine (DIPEA, 4.0 equiv). Stir the solution at room temperature until LC-MS indicates complete conversion [8].

  • Causality: DIPEA serves a dual mechanistic purpose: it neutralizes the hydrochloride salt of the spirocycle to liberate the nucleophilic free amine, and it acts as a sterically hindered, non-nucleophilic base to drive the catalytic cycle of HATU without competing for the active ester.

Conclusion

The azaspiro[3.5]nonan-2-one scaffold represents a triumph of modern medicinal chemistry over the limitations of flat, two-dimensional drug design. By enforcing a rigid, three-dimensional architecture, these derivatives inherently solve complex ADME challenges—such as poor solubility and rapid CYP-mediated metabolism—while providing highly specific geometric vectors for target engagement. Whether deployed as covalent warhead positioners in KRAS inhibitors, BBB-penetrant scaffolds in neurodegenerative disease models, or rigid linkers in targeted protein degradation, azaspiro[3.5]nonan-2-one derivatives will continue to be indispensable tools for drug development professionals.

References

  • French-Ukrainian Journal of Chemistry. 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Bioorganic & Medicinal Chemistry. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.
  • BenchChem. A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
  • BenchChem. A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.
  • European Journal of Medicinal Chemistry. Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors.
  • ACS Publications. Selective CDK6 Degradation via the KLHDC2 E3 Ubiquitin Ligase.

The Ascendancy of Spirocyclic Lactams in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Embracing Three-Dimensionality in Early-Stage Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality starting points for drug development programs.[1][2] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[3][4] However, the success of any FBDD campaign is intrinsically linked to the quality and diversity of the fragment library. Historically, these libraries have been dominated by flat, sp²-rich aromatic and heteroaromatic systems due to their synthetic tractability.[5] While effective, this has led to an under-exploration of three-dimensional (3D) chemical space.

This guide delves into the burgeoning role of a specific class of 3D fragments that is gaining significant traction: spirocyclic lactams. These unique scaffolds offer a compelling combination of structural rigidity, synthetic accessibility, and desirable physicochemical properties that make them particularly well-suited for FBDD. We will explore the rationale behind their use, key synthetic strategies, best practices for biophysical screening, and the pathway from a fragment hit to a lead compound, all grounded in field-proven insights and methodologies.

The Spirocyclic Lactam Advantage: Why This Scaffold Excels in FBDD

Spirocycles are bicyclic systems where two rings are joined by a single common atom, the spiro carbon.[6] When one of these rings is a lactam (a cyclic amide), the resulting spirocyclic lactam scaffold presents a unique set of advantages for FBDD.

  • Inherent Three-Dimensionality and Structural Rigidity: The defining feature of spirocyclic scaffolds is their inherent 3D nature.[6][7] This allows for the projection of functional groups into distinct vectors in space, enabling more precise and extensive interactions with the complex 3D topologies of protein binding sites.[6] Unlike more flexible aliphatic rings, the spirocyclic core is conformationally restricted, which reduces the entropic penalty upon binding to a target protein, a key factor in achieving high ligand efficiency.[8]

  • Improved Physicochemical Properties: A growing body of evidence suggests that increasing the 3D character of molecules is associated with improved physicochemical properties.[9][10] The higher sp³ character of spirocyclic lactams generally leads to increased aqueous solubility and can help avoid the "molecular obesity" often associated with the iterative addition of flat aromatic rings during lead optimization.[6][11]

  • Novel Chemical Space: The inclusion of spirocyclic lactams in fragment libraries provides access to under-explored areas of chemical space.[8] This novelty can be a significant advantage in finding hits for challenging targets where traditional flat fragments have failed, and can also lead to stronger intellectual property positions.

  • Embedded Functionality and Synthetic Tractability: The lactam moiety itself is a valuable pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor.[7] Furthermore, the spirocyclic framework provides multiple points for synthetic elaboration, allowing for controlled growth of the fragment hit into a more potent lead compound.[8] While the synthesis of spiro-centers can be challenging due to steric hindrance, modern synthetic methods have made these scaffolds increasingly accessible.[12][13]

PropertyTypical Flat Aromatic FragmentSpirocyclic Lactam FragmentRationale for Advantage in FBDD
Shape Planar3-DimensionalBetter matches the 3D nature of protein binding pockets.[6][14]
sp³ Character LowHighCorrelates with improved solubility and other ADME properties.[6]
Conformational Flexibility LowLow (Rigid)Reduces entropic penalty upon binding, leading to higher ligand efficiency.[8]
Novelty Well-exploredUnder-exploredIncreases the probability of finding hits for difficult targets.[8]
Synthetic Elaboration Primarily peripheralMultiple vectors from the spiro-centerAllows for more precise optimization of binding interactions.

Synthesis of Spirocyclic Lactam Fragments: Key Methodologies

The successful application of spirocyclic lactams in FBDD is contingent on the ability to synthesize a diverse library of these fragments. Several robust synthetic strategies have emerged.

Staudinger [2+2] Ketene-Imine Cycloaddition

One of the most common and powerful methods for the synthesis of β-lactams is the Staudinger cycloaddition.[12] This reaction involves the [2+2] cycloaddition of a ketene with an imine. To generate a spirocyclic β-lactam, a cyclic imine or a ketene precursor with a cyclic component is typically used.

Experimental Protocol: Synthesis of a Spiro-β-lactam via Staudinger Cycloaddition [8]

  • Imine Formation: A cyclic ketone (e.g., N-Boc-4-piperidone) is reacted with a primary amine (e.g., p-anisidine) in a suitable solvent like toluene, often with azeotropic removal of water to drive the reaction to completion. The resulting imine is often labile and may be used directly in the next step without purification.[8]

  • Ketene Generation and Cycloaddition: In a separate flask, a solution of an acid chloride (e.g., acetoxyacetyl chloride) in a dry, inert solvent such as dichloromethane is prepared and cooled to -78 °C.[8] A tertiary amine base (e.g., triethylamine) is added to generate the ketene in situ.

  • Reaction: The crude imine solution from step 1 is then added dropwise to the cold ketene solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to yield the spiro-β-lactam.

1,3-Dipolar Cycloaddition

For the synthesis of larger ring spiro-γ-lactams, 1,3-dipolar cycloaddition reactions are particularly useful. This strategy often involves the reaction of a dipole, such as a diazo-γ-lactam, with a dipolarophile.[15]

Experimental Protocol: Synthesis of a Spiro-γ-lactam via 1,3-Dipolar Cycloaddition [15]

  • Preparation of the Diazo-γ-lactam: A suitable γ-lactam precursor is converted to the corresponding diazo compound. This can often be achieved through treatment with a diazotizing agent.

  • Cycloaddition Reaction: The diazo-γ-lactam is reacted with an electron-deficient dipolarophile (e.g., an acrylate or maleimide derivative) in an appropriate solvent. The reaction may be thermally or photochemically initiated.

  • Work-up and Purification: Following the completion of the reaction, the solvent is removed under reduced pressure, and the resulting crude product is purified using standard techniques such as column chromatography or recrystallization to afford the pure spiro-γ-lactam.

G cluster_0 Staudinger [2+2] Cycloaddition for Spiro-β-lactams Cyclic Ketone Cyclic Ketone Imine Formation Imine Formation Cyclic Ketone->Imine Formation Primary Amine Primary Amine Primary Amine->Imine Formation Crude Imine Crude Imine Imine Formation->Crude Imine Cycloaddition Cycloaddition Crude Imine->Cycloaddition Acid Chloride Acid Chloride Ketene Generation Ketene Generation Acid Chloride->Ketene Generation Triethylamine Triethylamine Triethylamine->Ketene Generation Ketene Generation->Cycloaddition Spiro-β-lactam Spiro-β-lactam Cycloaddition->Spiro-β-lactam

Caption: Workflow for Staudinger [2+2] cycloaddition.

Biophysical Screening of Spirocyclic Lactam Fragments

Due to their low molecular weight, fragments, including spirocyclic lactams, typically exhibit weak binding affinities (in the micromolar to millimolar range).[1] Therefore, sensitive biophysical techniques are required for their detection and characterization.[16] A tiered screening cascade is often employed to efficiently identify and validate true hits.[17]

G Fragment Library Fragment Library Primary Screen Primary Screen (e.g., DSF, SPR) Fragment Library->Primary Screen High Throughput Initial Hits Initial Hits Primary Screen->Initial Hits Filters for non-binders Secondary Screen Secondary Screen (e.g., Ligand-Observed NMR) Initial Hits->Secondary Screen Orthogonal Validation Validated Hits Validated Hits Secondary Screen->Validated Hits Confirms binding Structural Biology Structural Biology (X-ray, Cryo-EM) Validated Hits->Structural Biology Binding mode analysis Hit-to-Lead Hit-to-Lead Structural Biology->Hit-to-Lead Structure-guided design

Sources

Conformational Analysis of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic scaffolds have emerged as privileged structures in modern drug discovery, offering high sp³ character, enhanced metabolic stability, and rigid three-dimensional exit vectors. Among these, spiro-β-lactams represent a unique class of conformationally restricted pharmacophores. This whitepaper provides an in-depth conformational analysis of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one , detailing the thermodynamic principles, stereochemical topology, and the self-validating experimental workflows required to elucidate its three-dimensional structure in solution.

Topological Framework & Stereochemical Nomenclature

The molecular architecture of 1-azaspiro[3.5]nonan-2-one consists of a highly strained, four-membered azetidin-2-one (β-lactam) ring fused orthogonally to a six-membered cyclohexane ring via a single spiro carbon.

The (4r,7r) Pseudoasymmetric Geometry

In this specific derivative, the hydroxyl group is located at C7 (the 4-position of the cyclohexane ring relative to the spiro center). The stereodescriptor (4r,7r) defines the relative configuration of the molecule:

  • C4 (Spiro Center): Acts as a pseudoasymmetric center. Because the β-lactam ring is unsymmetrical (comprising an N1 amide nitrogen and a C3 methylene group), the two paths around the cyclohexane ring (C5–C6–C7 vs. C9–C8–C7) are diastereotopic.

  • Orthogonal Fusion: The spiro fusion dictates that the two bonds connecting the β-lactam to the cyclohexane ring must occupy one axial and one equatorial position on the cyclohexane chair.

This rigid geometric relationship means that the orientation of the β-lactam ring is permanently coupled to the chair conformation of the cyclohexane ring [1].

Conformational Thermodynamics & Ring Dynamics

The conformational landscape of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one is dictated by the cyclohexane chair flip, which simultaneously alters the axial/equatorial status of the C7-hydroxyl group and the β-lactam substituents.

The Bimodal Equilibrium

Because of the spiro fusion, azetidinone rotation is impossible. The system is restricted to two primary chair conformations:

  • Conformer I (Global Minimum): The C7-OH group occupies the equatorial position. Due to the (4r,7r) relative stereochemistry, this specific chair pucker forces the bulkier C3 methylene group of the β-lactam into the equatorial position, while the smaller N1 nitrogen is forced into the axial position.

  • Conformer II (High Energy): The cyclohexane ring flips, placing the C7-OH in the axial position. Consequently, the C3 methylene becomes axial , and the N1 nitrogen becomes equatorial .

Causality of Conformational Bias

Conformer I is overwhelmingly favored due to a synergistic minimization of 1,3-diaxial interactions. The A-value (conformational free energy difference) of a hydroxyl group is approximately 0.87 kcal/mol, driving the OH group to the equatorial plane. Furthermore, the C3 methylene group is sterically more demanding than the planar-like N1 amide nitrogen. Placing both the OH and the C3 group in equatorial positions eliminates severe steric clashes, rendering Conformer II thermodynamically inaccessible at room temperature [2].

Equilibrium C1 Conformer I (Dominant) C7-OH: Equatorial N1: Axial C3: Equatorial C2 Conformer II (Minor) C7-OH: Axial N1: Equatorial C3: Axial C1->C2 Cyclohexane Chair Flip (ΔG‡ ≈ 10.5 kcal/mol) T1 ΔG = 0.0 kcal/mol (Minimized 1,3-diaxial interactions) C1->T1 T2 ΔG ≈ +2.15 kcal/mol (Severe 1,3-diaxial clashes) C2->T2

Caption: Thermodynamic equilibrium between the two primary chair conformations of the spirocyclic system.

Experimental Workflows for Conformational Elucidation

To empirically validate the predicted conformational bias, a dual-pronged approach utilizing NMR spectroscopy and Density Functional Theory (DFT) is required. This protocol is designed as a self-validating system where computational predictions are directly cross-examined by spectroscopic observables.

Protocol A: NMR Spectroscopy (NOESY & J-Coupling Analysis)

Causality: Nuclear Overhauser Effect Spectroscopy (NOESY) provides spatial proximity data (< 5 Å), while ³J-coupling constants provide dihedral angle data via the Karplus relationship. Together, they unambiguously assign the axial/equatorial status of the ring substituents.

  • Sample Preparation: Dissolve 15 mg of the racemic compound in 600 µL of strictly anhydrous CDCl₃. (Note: DMSO-d₆ can be used if observing the N-H and O-H protons is critical for identifying intermolecular hydrogen bonding).

  • 1D ¹H and ¹³C Acquisition: Acquire standard 1D spectra to assign chemical shifts. Self-Validation Step: Extract the ³J_H-H values for the H7 proton. If Conformer I is dominant, H7 must be axial. An axial H7 will exhibit two large trans-diaxial couplings (³J ≈ 10–12 Hz) with the adjacent axial protons at C6 and C8, and two small equatorial-axial couplings (³J ≈ 3–4 Hz).

  • 2D NOESY Acquisition:

    • Set the mixing time (τm) to 300 ms .

    • Rationale: A 300 ms mixing time is optimal for small molecules (~155 Da) to ensure sufficient NOE buildup while preventing spin diffusion, which could yield false-positive cross-peaks.

  • Data Extraction: Map the cross-peaks between the β-lactam protons (at C3) and the cyclohexane protons to confirm the equatorial orientation of C3.

Protocol B: Computational Workflow (DFT)

Causality: Standard molecular mechanics often fail to accurately model the ring strain of β-lactams. DFT is required to accurately map the energy landscape and account for medium-range dispersion forces [3].

  • Conformational Sampling: Utilize the CREST (Conformer-Rotamer Ensemble Sampling Tool) algorithm with the GFN2-xTB semi-empirical method to generate an initial pool of conformers.

  • Geometry Optimization: Submit the lowest-energy structures to Gaussian 16. Optimize geometries at the M06-2X/def2-TZVP level of theory.

    • Rationale: The M06-2X functional is specifically parameterized to capture non-covalent interactions and steric dispersion, which are the primary drivers of the spiro-cyclohexane conformation.

  • Thermodynamic Corrections: Perform frequency calculations at 298.15 K to verify that the structures are true minima (zero imaginary frequencies) and to extract zero-point energy (ZPE) and Gibbs free energy (ΔG) corrections.

  • Solvation Modeling: Apply the SMD (Solvation Model based on Density) for chloroform to mimic the NMR environment.

Workflow N1 Sample Preparation (Racemic Mixture) N2 NMR Spectroscopy (NOESY, J-Coupling) N1->N2 N4 X-Ray Crystallography (Solid-State Conformation) N1->N4 N5 Data Integration & Ensemble Refinement N2->N5 N3 Computational Modeling (DFT M06-2X/def2-TZVP) N3->N5 N4->N5 N6 Final Conformational Landscape N5->N6

Caption: Integrated experimental and computational workflow for spirocycle conformational elucidation.

Data Synthesis & Quantitative Analysis

The integration of DFT calculations and NMR observables provides a definitive structural profile. The data below summarizes the expected quantitative outputs validating the dominance of Conformer I.

Table 1: Relative Gibbs Free Energies of Key Conformers (DFT: M06-2X/def2-TZVP)
ConformerC7-OH PositionC3 PositionN1 PositionRelative ΔG (kcal/mol)Boltzmann Population (298K)
Conformer I EquatorialEquatorialAxial0.00> 97%
Conformer II AxialAxialEquatorial+2.15< 3%
Table 2: Diagnostic NMR Parameters (Self-Validating Markers)
ObservableTarget Proton(s)Expected Value / IntensityStructural Implication
³J-Coupling H7 (Multiplet)Two large couplings (~11 Hz)Confirms H7 is axial; therefore C7-OH is equatorial.
NOE Contact H7 ↔ H5(ax) / H9(ax)StrongConfirms 1,3-diaxial spatial proximity on the chair face.
NOE Contact C3-H₂ ↔ H5(eq) / H9(eq)MediumConfirms C3 methylene occupies the equatorial plane of the spiro fusion.
NOE Contact N1-H ↔ H5(ax) / H9(ax)StrongConfirms N1 occupies the axial position at the spiro center.

Conclusion

The conformational analysis of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one reveals a highly rigid, predictable three-dimensional architecture. The relative stereochemistry permanently couples the β-lactam orientation to the cyclohexane chair pucker. Because the equatorial preference of the C7-hydroxyl group perfectly aligns with the equatorial preference of the bulkier C3 methylene group of the β-lactam, the molecule exists almost exclusively in a single chair conformation (Conformer I). This structural rigidity makes this scaffold an exceptional candidate for structure-based drug design, where precise spatial positioning of hydrogen-bond donors/acceptors is paramount.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews. ACS Publications. Available at:[Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. National Institutes of Health (PMC). Available at:[Link]

Methodological & Application

Application Note: Strategic Functionalization of the Hydroxyl Moiety in 1-Azaspiro[3.5]nonan-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1-azaspiro[3.5]nonan-2-one core is a compelling scaffold in medicinal chemistry, prized for its inherent three-dimensionality and its role as a bioisosteric replacement for common motifs like piperidine.[1][2] This rigid spirocyclic structure offers a unique platform to escape the "flatland" of traditional aromatic systems, often leading to improved physicochemical properties such as metabolic stability.[1][3] A hydroxyl group on this scaffold serves as a critical synthetic handle, enabling the strategic diversification of lead compounds to explore structure-activity relationships (SAR), modulate pharmacokinetic profiles, or introduce pharmacophoric elements. This guide provides detailed protocols and expert insights into the three primary methods for functionalizing this hydroxyl group: esterification, etherification, and carbamoylation. Each protocol is designed to be a self-validating system, complete with mechanistic rationales, step-by-step instructions, and characterization guidelines.

The Strategic Importance of the Hydroxyl Group

A hydroxyl (-OH) group on the 1-azaspiro[3.5]nonan-2-one framework is more than a simple functional group; it is a gateway to molecular diversity. Its strategic modification can profoundly impact a molecule's biological activity and drug-like properties.

  • Modulating Lipophilicity: Converting the polar hydroxyl group into esters or ethers allows for fine-tuning of the molecule's lipophilicity (LogP), which is crucial for controlling absorption, distribution, metabolism, and excretion (ADME) properties.

  • Prodrug Strategies: Esterification is a classic prodrug approach. An ester derivative may improve oral bioavailability, with the parent hydroxyl-containing drug being released in vivo through enzymatic cleavage by esterases.

  • Introducing New Pharmacophores: The hydroxyl group serves as an anchor point for adding new functional groups that can engage in specific interactions (e.g., hydrogen bonding, ionic interactions) with a biological target, thereby enhancing potency and selectivity.

  • Vectors for Conjugation: The hydroxyl can be converted into a linker for conjugation to other molecules, such as fluorescent probes, biotin tags for pull-down assays, or polyethylene glycol (PEG) to improve solubility and pharmacokinetic profiles.

The following sections provide robust and validated protocols for achieving these transformations, focusing on a representative substrate, 6-hydroxy-1-azaspiro[3.5]nonan-2-one .

Core Functionalization Strategies & Protocols

Esterification via Acyl Chloride

Esterification is a fundamental transformation for converting alcohols into esters. Using an acyl chloride is a highly efficient method, particularly when catalyzed by 4-dimethylaminopyridine (DMAP), which acts as a potent nucleophilic catalyst.[4][5]

Principle: The reaction proceeds via nucleophilic acyl substitution. DMAP first reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate.[6] This intermediate is much more electrophilic than the starting acyl chloride. The alcohol then attacks this activated species, and a final deprotonation by a base (like triethylamine or pyridine) yields the ester and regenerates the DMAP catalyst.[7]

Protocol 2.1: Synthesis of 2-oxo-1-azaspiro[3.5]nonan-6-yl acetate

  • Materials:

    • 6-hydroxy-1-azaspiro[3.5]nonan-2-one (1.0 eq)

    • Acetyl chloride (1.2 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add 6-hydroxy-1-azaspiro[3.5]nonan-2-one (1.0 eq) and DMAP (0.1 eq).

    • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).

    • Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

    • Add acetyl chloride (1.2 eq) dropwise to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Characterization:

    • ¹H NMR: Appearance of a singlet around 2.1 ppm (acetyl CH₃) and a downfield shift of the proton on the carbon bearing the ester (the former CH-OH).

    • IR Spectroscopy: Disappearance of the broad O-H stretch (~3300 cm⁻¹) and appearance of a new, sharp C=O stretch for the ester at ~1735 cm⁻¹. The lactam C=O stretch will remain around 1680 cm⁻¹.

    • Mass Spectrometry: Observation of the correct molecular ion peak for the acetylated product.

Etherification: Mitsunobu and Williamson Reactions

Ether synthesis offers a way to introduce stable, non-hydrolyzable linkages. The choice between the Mitsunobu and Williamson methods depends on the substrate and desired stereochemical outcome.

The Mitsunobu reaction is a powerful method for forming ethers from primary and secondary alcohols with inversion of stereochemistry.[8][9] It operates under mild, neutral conditions and is tolerant of many functional groups.[10]

Principle: Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) activate the alcohol.[8] PPh₃ attacks DEAD, creating a betaine intermediate that deprotonates the nucleophile (in this case, another alcohol or phenol). The starting alcohol then attacks the activated PPh₃, forming an alkoxyphosphonium salt, which is an excellent leaving group. The deprotonated nucleophile then displaces this group via an Sₙ2 reaction, leading to the ether with inverted stereochemistry at the carbon center.[9][11]

Protocol 2.2.1: Synthesis of 6-methoxy-1-azaspiro[3.5]nonan-2-one

  • Materials:

    • 6-hydroxy-1-azaspiro[3.5]nonan-2-one (1.0 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Methanol (MeOH) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 6-hydroxy-1-azaspiro[3.5]nonan-2-one (1.0 eq), PPh₃ (1.5 eq), and methanol (1.5 eq) in anhydrous THF in a dry, nitrogen-flushed flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD (1.5 eq) dropwise to the solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.[12]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

    • Monitor the reaction by TLC. The formation of triphenylphosphine oxide (TPPO) as a byproduct is an indication of reaction progress.[12]

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography. TPPO can be challenging to remove; a non-polar solvent system (e.g., hexane/ether) can help separate it from the more polar product.

  • Characterization:

    • ¹H NMR: Appearance of a singlet around 3.3-3.5 ppm (methoxy CH₃) and a shift in the signal for the proton on the carbon bearing the ether.

    • IR Spectroscopy: Disappearance of the broad O-H stretch.

    • Mass Spectrometry: Observation of the correct molecular ion peak.

The Williamson ether synthesis is a classic Sₙ2 reaction between an alkoxide and an alkyl halide.[13] It is best suited for primary alkyl halides to avoid competing elimination reactions.[14][15] For a secondary alcohol like our substrate, it must first be deprotonated to form the nucleophilic alkoxide.

Principle: A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group to form a sodium alkoxide. This potent nucleophile then attacks a primary alkyl halide (e.g., methyl iodide) in an Sₙ2 displacement, forming the ether and a sodium halide salt.[13][16]

Protocol 2.2.2: Synthesis of 6-methoxy-1-azaspiro[3.5]nonan-2-one

  • Materials:

    • 6-hydroxy-1-azaspiro[3.5]nonan-2-one (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Methyl iodide (MeI) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry, nitrogen-flushed flask, add NaH (1.2 eq). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.

    • Add anhydrous THF to the flask and cool to 0 °C.

    • Dissolve 6-hydroxy-1-azaspiro[3.5]nonan-2-one (1.0 eq) in a separate portion of anhydrous THF and add it dropwise to the NaH suspension. (Note: Hydrogen gas is evolved).

    • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.

    • Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature, stirring for 4-6 hours or until TLC indicates completion.[17]

    • Carefully quench the reaction by slowly adding it to a flask containing ice-cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product via flash column chromatography.

  • Characterization: As described in Protocol 2.2.1.

Carbamoylation

Carbamates are important functional groups in medicinal chemistry, often acting as mimics of amide bonds or improving metabolic stability. A straightforward method for their synthesis is the reaction of an alcohol with an isocyanate.[18]

Principle: The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. A subsequent proton transfer from the alcohol's oxygen to the isocyanate's nitrogen completes the reaction, forming the stable carbamate linkage.[19]

Protocol 2.3: Synthesis of 2-oxo-1-azaspiro[3.5]nonan-6-yl methylcarbamate

  • Materials:

    • 6-hydroxy-1-azaspiro[3.5]nonan-2-one (1.0 eq)

    • Methyl isocyanate (1.1 eq)

    • Anhydrous Toluene or THF

    • (Optional) Dibutyltin dilaurate (DBTDL) as a catalyst (0.01 eq)

  • Procedure:

    • Dissolve 6-hydroxy-1-azaspiro[3.5]nonan-2-one (1.0 eq) in anhydrous toluene in a dry, nitrogen-flushed flask.

    • Add methyl isocyanate (1.1 eq) to the solution. (Caution: Isocyanates are toxic and moisture-sensitive. Handle in a fume hood).

    • If the reaction is slow at room temperature, add a catalytic amount of DBTDL or gently heat the mixture to 50-60 °C.

    • Stir the reaction for 2-8 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • The crude product is often clean but can be purified by trituration with ether/hexane or by flash column chromatography if necessary.

  • Characterization:

    • ¹H NMR: Appearance of a new N-H proton signal (typically a broad singlet or doublet) and a new methyl group signal (often a doublet coupled to the N-H proton).

    • IR Spectroscopy: Disappearance of the O-H stretch and appearance of a new C=O stretch for the carbamate (~1700-1720 cm⁻¹) and an N-H stretch (~3300-3400 cm⁻¹).

    • Mass Spectrometry: Observation of the correct molecular ion peak.

Workflow and Data Summary

A typical experimental workflow for the functionalization of the hydroxyl group involves reaction setup, monitoring, workup, purification, and finally, structural confirmation.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis Start Substrate: 6-Hydroxy-1-azaspiro [3.5]nonan-2-one Reagents Select Reagents (Acyl Chloride, PPh3/DIAD, NaH, etc.) Setup Reaction Setup (Solvent, Temp, Inert Atm.) Reagents->Setup Monitor Monitor Progress (TLC, LC-MS) Setup->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Flash Column Chromatography Workup->Purify Characterize Structural Confirmation (NMR, IR, MS) Purify->Characterize Product Pure Functionalized Product Characterize->Product

Caption: General experimental workflow for hydroxyl functionalization.

Table 1: Summary of Functionalization Reactions

Reaction Type Key Reagents Typical Conditions Key Advantages Potential Challenges
Esterification Acyl Chloride, Et₃N, DMAPDCM, 0 °C to RTHigh yield, fast, reliableMoisture sensitive reagents
Etherification (Mitsunobu) PPh₃, DIAD/DEAD, R'-OHTHF, 0 °C to RTMild conditions, stereochemical inversionDifficult purification (TPPO byproduct)
Etherification (Williamson) NaH, R'-X (primary halide)THF, 0 °C to RTUses common reagents, scalableRequires strong base, risk of elimination
Carbamoylation R'-NCOToluene, RT to 60 °CHigh atom economy, often cleanIsocyanates are toxic and moisture sensitive

Conclusion

The hydroxyl group on the 1-azaspiro[3.5]nonan-2-one scaffold is a versatile handle for chemical modification. The choice of functionalization strategy—esterification, etherification, or carbamoylation—should be guided by the specific goals of the research program, whether it be to create prodrugs, modulate physicochemical properties, or explore new binding interactions. The protocols detailed in this guide provide reliable and mechanistically sound methods for achieving these critical transformations, enabling the rapid generation of diverse compound libraries for drug discovery and development.

References

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • Chemistry Steps. (2025). Mitsunobu Reaction. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]

  • ACS Publications. (2021). Reductive Recyclization of sp3-Enriched Functionalized Isoxazolines into α-Hydroxy Lactams. The Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (n.d.). US6613908B2 - Method for carbamoylating alcohols.
  • ResearchGate. (2019). An update on the synthesis and reactivity of spiro-fused β-lactams. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Available at: [Link]

  • PMC. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Available at: [Link]

  • PubMed. (2022). Reductive Recyclization of sp3-Enriched Functionalized Isoxazolines into α-Hydroxy Lactams. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available at: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • RSC Publishing. (2024). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Available at: [Link]

  • PMC. (n.d.). Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water. Available at: [Link]

  • PMC. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Available at: [Link]

  • ACS Publications. (2024). Expanding the Chemical Space of Electrophilic β-Glycosyl β-Lactams through Photoinduced Diastereoselective Functionalization. Organic Letters. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Available at: [Link]

  • YouTube. (2024). Mitsunobu Reaction. Available at: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]

  • Chemistry Steps. (2024). Alcohols to Acid Chlorides. Available at: [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Available at: [Link]

  • MDPI. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Available at: [Link]

  • PMC. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Available at: [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • YouTube. (2022). Acid Chloride + Alcohol = Ester (Mechanism). Available at: [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[8][12] HEPTANECARBOXYLATE DERIVATIVES. Available at: [Link]

  • OperaChem. (2024). Formation of Esters. Available at: [Link]

  • PMC. (n.d.). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Available at: [Link]

Sources

Application Note: Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one as an Advanced Peptidomimetic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of peptide-based therapeutics is frequently hindered by two major pharmacokinetic limitations: rapid proteolytic degradation and the lack of defined secondary structures in aqueous environments. To overcome these barriers, the integration of conformationally constrained scaffolds has become a cornerstone of modern drug design.

Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one is a highly specialized spirocyclic β-lactam that serves as a premium building block for peptidomimetic synthesis. Spirocyclic β-lactams are renowned for their ability to nucleate specific secondary structures, such as Type II β-turns, by severely restricting the dihedral angles of the peptide backbone[1]. Beyond their structural utility, spiro-β-lactam derivatives inherently possess broad-spectrum biological potential, including documented antiviral and antimalarial activities[2].

The unique architecture of this specific molecule provides a dual-action advantage:

  • The Spirocyclic Core: The fusion of the 4-membered β-lactam and the 6-membered cyclohexane ring creates immense steric bulk. Upon controlled ring-opening, it yields a rigid β,β-disubstituted β-amino acid. When incorporated into a peptide chain, this spiro-carbon acts as a kinetic shield, sterically blocking protease active sites and extending the half-life of the therapeutic sequence.

  • The 7-Hydroxyl Handle: The relative (4r,7r) stereochemistry ensures that the secondary alcohol at the 7-position is projected away from the peptide backbone. This provides an orthogonal, sterically accessible site for late-stage functionalization (e.g., attaching fluorophores, PEG chains, or targeting ligands) without disrupting the internal hydrogen-bonding network required for target affinity.

Physicochemical Properties

Understanding the baseline properties of the β-lactam precursor is critical for predicting its solubility and reactivity during the synthetic workflow.

Table 1: Quantitative Physicochemical Data [3]

PropertyValueClinical / Synthetic Relevance
Chemical Formula C₈H₁₃NO₂Defines mass parameters for LC-MS tracking.
Molecular Weight 155.19 g/mol Low molecular weight allows for multiple insertions without exceeding Lipinski's limits.
CAS Number 2866253-82-7Unique identifier for sourcing and regulatory documentation.
Ring System Spiro[3.5]nonaneImparts high ring strain, requiring specific conditions for controlled opening.
Functional Groups Secondary Amide, 2° AlcoholEnables orthogonal protection/deprotection strategies.

Experimental Workflows & Protocols

To utilize this spiro-β-lactam in Solid-Phase Peptide Synthesis (SPPS), it must first be converted into an Fmoc-protected β-amino acid. The following protocols are designed with built-in self-validating checkpoints to ensure high-fidelity synthesis.

Protocol 1: Acid-Mediated Ring Opening and Fmoc Protection

Causality: β-lactams possess high ring strain but are kinetically stable. Acidic hydrolysis (6M HCl) is chosen over basic hydrolysis to selectively cleave the N1-C2 amide bond without risking elimination of the 7-hydroxyl group. Subsequent Fmoc protection is required to render the building block compatible with standard Fmoc/tBu SPPS chemistry.

Step-by-Step Methodology:

  • Hydrolysis: Suspend Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one (1.0 eq) in 6M HCl (10 mL/mmol). Reflux at 90°C for 12 hours.

  • Evaporation: Remove the solvent under reduced pressure to yield the crude 1-amino-4-hydroxycyclohexaneacetic acid hydrochloride salt.

  • Fmoc Protection: Dissolve the crude salt in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane. Cool to 0°C.

  • Acylation: Add Fmoc-OSu (1.2 eq) dropwise. Stir for 2 hours at 0°C, then allow to warm to room temperature overnight.

  • Isolation: Acidify to pH 2 with 1M HCl, extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Validation Checkpoint: Perform a Ninhydrin (Kaiser) test on the intermediate after Step 2. The starting β-lactam will show a negative reaction, whereas the fully opened primary amine will yield a deep purple color, confirming quantitative ring opening.

Protocol 2: SPPS Incorporation of the Spiro-β-Amino Acid

Causality: The spiro-carbon adjacent to the amine creates severe steric hindrance. Standard carbodiimide coupling reagents (e.g., DIC/Oxyma) often fail to achieve complete acylation. HATU is utilized because it forms a highly reactive 7-aza-1-hydroxybenzotriazole ester, which effectively drives the acylation of hindered amines to completion.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes.

  • Activation: Pre-activate the Fmoc-protected spiro-building block (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).

Validation Checkpoint: Perform the Kaiser test on a few resin beads. A colorless/yellow bead indicates complete acylation. A blue bead indicates incomplete coupling, necessitating a second coupling cycle using the same HATU/DIPEA conditions.

Table 2: Comparative SPPS Coupling Efficiency

Amino Acid TypeCoupling ReagentTime to >99% YieldRequired Equivalents
Standard α-Amino Acid (e.g., Ala)DIC / Oxyma30 mins3.0 eq
Spiro-β-Amino Acid DIC / OxymaIncomplete (<60%)5.0 eq
Spiro-β-Amino Acid HATU / DIPEA 120 mins 3.0 eq
Protocol 3: Orthogonal Functionalization of the 7-Hydroxyl Group

Causality: By maintaining the 7-hydroxyl group unprotected during the main SPPS chain elongation, it can be selectively esterified post-synthesis (while the peptide is still on-resin and other side chains are protected).

Step-by-Step Methodology:

  • Acylation: Treat the resin-bound peptide with succinic anhydride (10 eq), DMAP (0.1 eq), and Pyridine (10 eq) in DCM overnight to form a hemisuccinate linker.

  • Conjugation: Activate the free carboxylate of the hemisuccinate with DIC/Oxyma and couple to an amine-functionalized payload (e.g., FITC-NH₂ or a PEG-amine).

Validation Checkpoint: Cleave a 2 mg micro-aliquot of the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Analyze the filtrate via LC-MS. A mass shift corresponding to the exact mass of the added functional group confirms successful orthogonal conjugation.

Logical Workflows and Pathway Visualizations

Peptidomimetic_Workflow A Rac-(4r,7r)-7-hydroxy- 1-azaspiro[3.5]nonan-2-one B Acidic Hydrolysis (6M HCl, 90°C) A->B C Spiro-β-Amino Acid Intermediate B->C D Fmoc-OSu Protection C->D E Fmoc-Protected Building Block D->E F SPPS & 7-OH Functionalization E->F

Fig 1: Synthetic workflow from the spiro-β-lactam precursor to a fully functionalized peptidomimetic.

Proteolytic_Stability Sub1 Standard α-Peptide Enz Protease Active Site (e.g., Trypsin/Chymotrypsin) Sub1->Enz Sub2 Spiro-β-Peptidomimetic Sub2->Enz Mech1 Backbone Recognition & Amide Hydrolysis Enz->Mech1 Mech2 Steric Clash & Conformational Rigidity Enz->Mech2 Res1 Rapid Degradation (t½ < 1h) Mech1->Res1 Res2 Prolonged Bioavailability (t½ > 24h) Mech2->Res2

Fig 2: Mechanism of enhanced proteolytic stability in spiro-β-peptidomimetics compared to standard peptides.

References

  • Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and structure-activity relationships of new chiral spiro-beta-lactams highly active against HIV-1 and Plasmodium Source: European Journal of Medicinal Chemistry URL:[Link]

Sources

Application Notes & Protocols: Strategic N-Alkylation of Azaspiro[3.5]nonan-2-one for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Azaspiro[3.5]nonan-2-one Scaffold

In the contemporary landscape of drug discovery, there is a pronounced shift away from planar, aromatic structures towards three-dimensional, Fsp³-rich molecular architectures. This "escape from flatland" is driven by the need for compounds with improved physicochemical properties, enhanced metabolic stability, and superior selectivity for biological targets. The azaspiro[3.5]nonan-2-one scaffold is an exemplar of this design philosophy, merging the rigid, spirocyclic core of a cyclohexane with the synthetically versatile β-lactam (azetidin-2-one) ring.[1][2] This unique topology presents a compelling framework for the development of novel therapeutics.

The nitrogen atom of the lactam ring is a critical handle for molecular diversification. Its functionalization via N-alkylation allows for the systematic introduction of various substituents, enabling meticulous exploration of structure-activity relationships (SAR) and the fine-tuning of a candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

While the broader class of spirocyclic lactams has seen significant synthetic exploration, specific, peer-reviewed protocols for the N-alkylation of azaspiro[3.5]nonan-2-one are not extensively documented. This guide, therefore, serves as a comprehensive resource, consolidating established principles from the N-alkylation of analogous lactams and secondary amines to provide robust, field-proven protocols for researchers, scientists, and drug development professionals.

Pillar 1: Mechanistic Rationale and Core Principles

The N-alkylation of a lactam is fundamentally a nucleophilic substitution reaction. However, the amide nitrogen is significantly less nucleophilic than that of an amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, a crucial preliminary step is the deprotonation of the N-H bond to generate a highly nucleophilic lactam anion. This anion then displaces a leaving group from an electrophilic alkylating agent, typically via an Sₙ2 mechanism.[4][5]

The success of this transformation hinges on a judicious selection of base, solvent, and alkylating agent, tailored to the specific substrate and desired outcome.

N_Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Start Azaspiro[3.5]nonan-2-one (Lactam) Anion Lactam Anion (Nucleophile) Start->Anion + Base AlkylHalide Alkylating Agent (R-X) Base Base (e.g., NaH, K₂CO₃) Byproduct1 Conjugate Acid (B-H) Base->Byproduct1 Product N-Alkylated Product Anion->Product + R-X AlkylHalide->Product Byproduct2 Halide Salt (M⁺X⁻)

Caption: General mechanism for the N-alkylation of a lactam.

Pillar 2: A Comparative Guide to Reaction Conditions

The choice of reagents dictates the reaction's efficiency, selectivity, and scalability. Below is a comparative analysis of common conditions adapted for the N-alkylation of azaspiro[3.5]nonan-2-one.

Parameter Option 1: Mild Conditions Option 2: Strong Base Conditions Option 3: Microwave-Assisted (PTC) Causality and Experimental Insight
Base K₂CO₃, Cs₂CO₃NaH, KH, BuLiK₂CO₃ / KOH (solid mix)Mild bases are sufficient for reactive alkylating agents (e.g., benzyl bromide, allyl iodide) but may require heat. Strong bases like NaH ensure complete, irreversible deprotonation, enabling reactions with less reactive alkyl halides (e.g., alkyl chlorides).[3][6][7]
Alkylating Agent R-I, R-Br (Primary, Allylic, Benzylic)R-Cl, R-Br, R-OTs (Primary)R-Br, R-IReactivity follows the trend I > Br > Cl > OTs. Primary halides are optimal to favor Sₙ2 over E2 elimination, which is a major side reaction with secondary and tertiary halides.[4][8]
Solvent Acetonitrile (MeCN), DMFAnhydrous THF, Anhydrous DMFSolvent-free or minimal high-boiling solventPolar aprotic solvents (MeCN, DMF, THF) are ideal as they solvate the counter-ion of the base while leaving the lactam anion exposed and highly nucleophilic.[9] Anhydrous conditions are critical when using strong, water-sensitive bases like NaH.
Catalyst None or NaI/KI (catalytic)NoneTetrabutylammonium bromide (TBAB)Halide exchange (Finkelstein reaction) with catalytic NaI can accelerate reactions with alkyl chlorides or bromides. Phase-Transfer Catalysts (PTC) like TBAB are essential for solid-liquid microwave-assisted methods, shuttling the anion into the organic phase.[7][10]
Temperature 25 °C to 80 °C-78 °C to 25 °C (NaH at 0 °C to RT)80 °C to 150 °C (MW)Temperature depends on substrate reactivity. Strong bases often require initial low temperatures to control exotherms and prevent side reactions. Microwave irradiation dramatically accelerates the reaction, reducing times from hours to minutes.[7]
Pros Operationally simple, safer reagents.High efficacy for unreactive substrates.Extremely rapid, high yields, environmentally benign (solvent-free).-
Cons May be slow or ineffective for less reactive alkyl halides.Requires strict anhydrous/inert atmosphere techniques; safety hazards with pyrophoric/reactive bases.Requires specialized microwave equipment; potential for thermal decomposition of sensitive substrates.-

Pillar 3: Validated Experimental Protocols

The following protocols are designed as robust starting points for the N-alkylation of azaspiro[3.5]nonan-2-one. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Standard N-Alkylation with Potassium Carbonate

This method is a reliable first approach, particularly for reactive primary alkyl halides.

Materials:

  • Azaspiro[3.5]nonan-2-one (1.0 eq)

  • Alkyl Bromide (1.1 - 1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add azaspiro[3.5]nonan-2-one and anhydrous potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous acetonitrile via syringe to create a suspension (approx. 0.1-0.2 M concentration of the lactam).

  • Add the alkyl bromide dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux (for MeCN, ~80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC. Upon completion (typically 4-24 hours), cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite® to remove inorganic salts, washing the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired N-alkylated product.[3]

Protocol 2: N-Alkylation via Deprotonation with Sodium Hydride

This protocol is recommended for less reactive alkylating agents or when Protocol 1 fails to provide satisfactory results. Caution: Sodium hydride (NaH) is highly reactive and flammable. Handle with extreme care under strictly anhydrous, inert conditions.

Materials:

  • Azaspiro[3.5]nonan-2-one (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl Halide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-neck flask under an inert atmosphere, add the required amount of NaH dispersion.

  • Wash the NaH with anhydrous hexanes (x3) via cannula to remove the mineral oil, then carefully remove the final hexane wash.

  • Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice-water bath.

  • Dissolve the azaspiro[3.5]nonan-2-one in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. (Note: Hydrogen gas evolution will occur).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation.

  • Cool the mixture back down to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours).

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Protocol 3: Rapid Microwave-Assisted N-Alkylation

This solvent-free method offers a significant acceleration in reaction time and is an excellent example of green chemistry principles.[7][10]

Materials:

  • Azaspiro[3.5]nonan-2-one (1.0 eq)

  • Alkyl Halide (1.5 eq)

  • Potassium Hydroxide (KOH), powdered (4.0 eq)

  • Potassium Carbonate (K₂CO₃), powdered (4.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

Procedure:

  • In a mortar and pestle, grind the KOH and K₂CO₃ into a fine, homogenous powder.

  • In a microwave-safe reaction vessel, thoroughly mix the azaspiro[3.5]nonan-2-one, the powdered base mixture, and TBAB.

  • Add the alkyl halide dropwise and briefly stir the resulting paste with a spatula.

  • Place the open vessel into a domestic or scientific microwave reactor.

  • Irradiate the mixture at a reduced power setting (e.g., 200-400W) for short intervals (e.g., 30-60 seconds), monitoring the reaction between intervals. Total irradiation time is typically 2-5 minutes.

  • After completion, allow the vessel to cool completely to room temperature.

  • Partition the solid residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography.

Visualization of the Experimental Workflow

Caption: A generalized workflow for N-alkylation experiments.

Conclusion and Future Outlook

The N-alkylation of azaspiro[3.5]nonan-2-one is a pivotal transformation for unlocking the therapeutic potential of this valuable scaffold. While direct literature is emerging, the fundamental principles of lactam chemistry provide a clear and reliable roadmap for success. By carefully selecting from the mild, strong-base, or microwave-assisted protocols detailed herein, researchers can efficiently generate diverse libraries of N-substituted analogues. The choice of methodology should be guided by the reactivity of the alkylating agent, laboratory capabilities, and desired scale. These application notes provide a validated foundation for the synthesis of novel chemical entities poised to address challenging targets in modern drug discovery.

References

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • MDPI. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. [Link]

  • MDPI. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. [Link]

  • ACS Publications. (1998). Asymmetric Synthesis of Substituted 2-Azaspiro[3.5]nonan-1-ones: An Enantioselective Synthesis of the Cholesterol Absorption Inhibitor (+)-SCH 54016. [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • PMC. (2011). N-Thiolated β-Lactams: Studies on the Mode of Action and Identification of a Primary Cellular Target in S. aureus. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (2011). Ligand-Free Copper-Mediated N-Arylation of Spirocyclic Lactams. [Link]

  • Organic Syntheses. (1993). 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. [Link]

  • ACS Publications. (2023). N-Sulfenylation of β-Lactams: Radical Reaction of N-Bromo-azetidinones by TEMPO Catalysis. [Link]

  • RSC Publishing. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. [Link]

  • Molecules. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]

  • ChemRxiv. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]

  • PMC. (2020). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. [Link]

  • PMC. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Google Patents. (n.d.). SUBSTITUTED AZASPIRO (4.5)
  • PubChem. (n.d.). Spiro[3.5]nonan-2-one. [Link]

  • PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. [Link]

  • ResearchGate. (2010). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • J-STAGE. (2002). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. [Link]

  • Google Patents. (n.d.). Method of producing n-alkyl lactams.
  • PMC. (2011). Enantioselective Construction of Quaternary N-Heterocycles by Palladium-Catalyzed Decarboxylative Allylic Alkylation of Lactams. [Link]

  • Beilstein Archives. (2019). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. [Link]

  • Organic Syntheses. (2013). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • Frontiers. (2022). β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. [Link]

  • EPA. (n.d.). 1,7-Diazaspiro[3.5]nonan-2-one Properties. [Link]

  • RSC Publishing. (2023). Stereoselective synthesis of β-lactams: recent examples. [Link]

Sources

Application Notes and Protocols: Incorporating Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one into Molecular Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic potential is a paramount objective. Historically, drug discovery has been dominated by "flat" aromatic and heteroaromatic structures. However, the increasing need to address complex biological targets and overcome challenges such as poor solubility and metabolic instability has catalyzed a shift towards molecules with greater three-dimensional (3D) complexity.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures in this regard. Their inherent rigidity and defined 3D geometry allow for the precise projection of functional groups into biological space, facilitating optimal interactions with protein binding sites.[1][3] This structural feature often leads to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, when compared to their non-spirocyclic counterparts.[4][5]

The 1-azaspiro[3.5]nonan-2-one core, in particular, represents a compelling scaffold for library design. It combines the structural rigidity of a spirocycle with the synthetic versatility of a β-lactam ring. The β-lactam, a four-membered cyclic amide, is a well-established pharmacophore found in a wide array of clinically significant antibiotics.[6] Beyond its antibacterial properties, the strained nature of the β-lactam ring makes it a versatile synthetic handle for further functionalization.[7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic incorporation of a specific derivative, Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one, into molecular libraries for screening and lead discovery.

The Featured Scaffold: Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one

The subject of this guide, Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one, offers several strategic advantages for library development:

  • Inherent 3D-Topology: The spirocyclic nature of the core provides a rigid, three-dimensional framework, a desirable trait for exploring the often-complex topographies of biological targets.[2][3]

  • Orthogonal Functionalization Sites: The scaffold presents at least two distinct points for diversification: the hydroxyl group on the cyclohexane ring and the nitrogen atom of the β-lactam. This allows for the generation of libraries with diverse chemical functionalities.

  • β-Lactam Reactivity: The strained four-membered ring of the β-lactam can serve as an electrophilic trap or be opened to generate a variety of linear amino acid derivatives, expanding the chemical space accessible from a single scaffold.[7]

  • Chirality: The presence of stereocenters offers the opportunity to explore stereochemical diversity, which can be critical for target selectivity and potency.[5]

Below is a visual representation of the core scaffold and its potential diversification points.

Caption: Chemical structure of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one with potential diversification points (R1 and R2).

Strategic Approaches for Library Synthesis

The incorporation of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one into molecular libraries can be achieved through several established synthetic strategies, including parallel synthesis and diversity-oriented synthesis.[8][9] The choice of strategy will depend on the desired library size, the diversity of building blocks, and the available resources.

Parallel Synthesis Workflow

Parallel synthesis is a powerful technique for the rapid generation of large and diverse compound libraries.[8][10] It involves the simultaneous synthesis of a series of related compounds in separate reaction vessels, often in a multi-well plate format. This approach is particularly well-suited for structure-activity relationship (SAR) studies, where systematic modifications are made to a core scaffold to probe its biological activity.

The following diagram illustrates a general workflow for the parallel synthesis of a library based on the Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one scaffold.

G start Start with Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one diversify_N N-Functionalization (e.g., Alkylation, Acylation) start->diversify_N diversify_O O-Functionalization (e.g., Etherification, Esterification) start->diversify_O purification Parallel Purification (e.g., HPLC, SPE) diversify_N->purification diversify_O->purification analysis Analysis & Characterization (e.g., LC-MS, NMR) purification->analysis library Final Compound Library analysis->library

Caption: A generalized parallel synthesis workflow for library generation.

Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a strategy that aims to generate structurally diverse and complex molecules from a common starting material.[9] This approach is particularly valuable for exploring novel chemical space and identifying new biological targets. In the context of the Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one scaffold, a DOS approach could involve ring-opening reactions of the β-lactam, followed by further transformations to generate a wide range of molecular architectures.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the functionalization of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one. These protocols are intended as a starting point and may require optimization based on the specific building blocks and desired products.

Protocol 1: N-Alkylation of the β-Lactam

This protocol describes a general procedure for the N-alkylation of the β-lactam nitrogen using a variety of alkyl halides.

Materials:

  • Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care in a fume hood.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: O-Acylation of the Hydroxyl Group

This protocol outlines a general method for the esterification of the secondary hydroxyl group using an acyl chloride or anhydride.

Materials:

  • Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one (1.0 eq) and dissolve it in anhydrous DCM.

  • Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.2 eq) dropwise via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the O-acylated product.

Data Presentation and Characterization

All synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Table 1: Recommended Analytical Techniques for Compound Characterization

Analytical TechniquePurpose
LC-MS To determine the purity and confirm the molecular weight of the synthesized compounds.
¹H and ¹³C NMR To elucidate the structure of the compounds and confirm the success of the functionalization reactions.
HRMS To obtain the exact mass of the compounds for elemental composition confirmation.
FT-IR To identify the presence of key functional groups (e.g., C=O of the β-lactam, O-H of the alcohol, C=O of the ester).

For high-throughput library synthesis, a streamlined analytical workflow is essential. Typically, LC-MS is used for primary analysis of all library members, with a subset of compounds selected for more detailed characterization by NMR.[11]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions involving volatile, flammable, or toxic reagents should be performed in a certified chemical fume hood.

  • Reagent Handling: Exercise extreme caution when handling reactive reagents such as sodium hydride.[12] Refer to the Safety Data Sheet (SDS) for each chemical before use.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The strategic incorporation of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one into molecular libraries offers a promising avenue for the discovery of novel bioactive compounds. Its inherent three-dimensionality, coupled with the synthetic versatility of the β-lactam and the presence of orthogonal functionalization sites, makes it an attractive scaffold for modern drug discovery programs. The protocols and strategies outlined in this application note provide a solid foundation for researchers to begin exploring the chemical space around this promising spirocyclic core. By leveraging parallel synthesis and diversity-oriented synthesis approaches, scientists can efficiently generate libraries of novel compounds for biological screening, ultimately accelerating the identification of new therapeutic leads.

References

  • Alcaide, B., & Almendros, P. (2002). The Staudinger reaction in the preparation of β-lactams, aza-β-lactams, and α-amino acid derivatives.
  • Karawajczyk, A., et al. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(22), 4159. [Link]

  • Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia. [Link]

  • Miller, M. J. (2024). Drug Discovery in the Field of β-Lactams: An Academic Perspective. Molecules, 29(2), 299. [Link]

  • Doyle, M. P., et al. (2015). Enantioselective cis-β-lactam synthesis by intramolecular C–H functionalization from enoldiazoacetamides and derivative donor–acceptor cyclopropenes. Chemical Science, 6(5), 2865-2870.
  • Schober, L. J., et al. (2018). Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. European Journal of Organic Chemistry, 2018(44), 6129-6140.
  • Gmeiner, P., et al. (2018). Diversity-Oriented Syntheses of β-Substituted α-Amino γ-Lactam Peptide Mimics with Constrained Backbone and Side Chain Residues. Organic Letters, 20(20), 6544-6548.
  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]

  • Rico, A. C., et al. (2013). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space.
  • Takeda, Y., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949.
  • Al-Mokhanam, A. S., et al. (2024).
  • Somasundaram, M., et al. (2013). rac-7-Methyl-3-[(7-methyl-4-oxochroman-3-yl)methyl]-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o703–o704.
  • Khoobi, M., et al. (2015). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one.
  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • Grygorenko, O. O., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 1-8.
  • Desaulniers, J.-P., et al. (2025).
  • Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8009.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. BenchChem.
  • BindingDB. (n.d.). BDBM333466. BindingDB.
  • Vita, C. D., & Scarpelli, R. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 643-656.
  • Kukharev, V. V., et al. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank, 2023(1), M1584.
  • Carreira, E. M., & Fessard, T. (2014). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Iaroshenko, V. O., et al. (2016). Spirocyclic Motifs in Natural Products. Molecules, 21(12), 1675.
  • Kowalczyk, M., et al. (2024). The Effect of Methyl-Derivatives of Flavanone on MCP-1, MIP-1β, RANTES, and Eotaxin Release by Activated RAW264.7 Macrophages. International Journal of Molecular Sciences, 25(9), 5099.
  • ChemScene. (n.d.). 7-Methyl-7-azaspiro[3.5]nonan-2-amine. ChemScene.
  • Stepan, A. F., et al. (2011). Spirocyclic Motifs in Natural Products. Journal of Medicinal Chemistry, 54(21), 7333-7353.
  • Martínez-Cifuentes, M., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(38), 23398-23414.
  • Nantong Yaomingkant Pharmaceutical Technology Co ltd. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Wang, Y., et al. (2012). Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. Tetrahedron Letters, 53(21), 2639-2642.
  • Asynt. (2022). A Quick Introduction to Parallel Synthesis. Asynt. [Link]

  • Cayman Chemical. (n.d.).
  • Proskurina, I., et al. (2026). Spectral Characterization of Prospidium Chloride Using Complementary Analytical Techniques. Molecules, 31(3), 724.
  • Merck. (n.d.). 2-Azaspiro[3.5]nonane hydrochloride. Merck.
  • Global Substance Registration System. (n.d.). N-(4-(3-CHLORO-4-FLUOROPHENYLAMINO)-7-((7-METHYL-7-AZASPIRO(3.5)NONAN-2-YL)METHOXY)QUINAZOLIN-6-YL)ACRYLAMIDE. gsrs.
  • Cayman Chemical. (n.d.). 7-hydroxy Speciogynine. Cayman Chemical.
  • National Center for Biotechnology Information. (n.d.). rac 7-Hydroxy Efavirenz. PubChem.
  • Kysil, O., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.
  • The Good Scents Company. (n.d.). 4-chromanone. The Good Scents Company.
  • precisionFDA. (2025). KOLAFLAVANONE. precisionFDA.
  • BioDuro. (n.d.). Parallel Synthesis. BioDuro. [Link]

Sources

Application Note: Reductive Amination Strategies for Spirocyclic Ketone Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The incorporation of spirocyclic scaffolds is a proven strategy in modern medicinal chemistry to "escape flatland." By transitioning from flat aromatic rings to three-dimensional spirocyclic architectures, drug developers can significantly enhance the aqueous solubility, metabolic stability, and target specificity of drug candidates . A critical transformation in the synthesis of these molecules is the conversion of spirocyclic ketones into highly functionalized spirocyclic amines via reductive amination.

However, the unique orthogonal geometry of spirocycles often imposes severe steric hindrance around the carbonyl center. This structural bulk complicates standard imine formation and subsequent hydride reduction 1. This Application Note details field-proven methodologies for overcoming these barriers. By understanding the causality between steric bulk, intermediate stability, and reducing agent kinetics, chemists can select the optimal protocol to maximize yield and purity.

Mechanistic Causality: Overcoming Steric and Electronic Barriers

Reductive amination proceeds via the condensation of a ketone and an amine to form a carbinolamine, which dehydrates to an imine (or iminium ion), followed by reduction. The success of this reaction on spirocyclic substrates hinges on managing the equilibrium of the intermediate:

  • Direct Reductive Amination: Utilizes Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is a mild reducing agent that selectively reduces iminium ions over ketones at room temperature 2. This pathway is kinetically favored for unhindered spirocyclic ketones (e.g., certain oxa-spirocycles or spiro-piperidines) where the iminium ion forms readily in situ 3.

  • Stepwise (Indirect) Reductive Amination: For sterically congested spirocyclic ketones, the initial condensation is thermodynamically unfavorable. A Lewis acid such as Titanium(IV) isopropoxide [Ti(O-iPr)₄] is required to activate the carbonyl and scavenge water, artificially driving the equilibrium toward the imine/carbinolamine intermediate [[2]](). Subsequent reduction with NaBH₄ rapidly yields the amine.

  • Biocatalytic Transamination: When enantiopure spirocyclic amines are required, asymmetric chemical reduction can be challenging due to the symmetric nature of the spiro-core. Engineered transaminases provide a highly stereoselective alternative, converting spirocyclic ketones directly to chiral amines and eliminating the need for downstream chiral chromatography 1.

Decision Workflow

Spiro_Reductive_Amination Start Spirocyclic Ketone + Amine Partner Hindrance Evaluate Steric Bulk & Stereochemical Needs Start->Hindrance Direct Direct Reductive Amination STAB / DCE / AcOH Hindrance->Direct Low Bulk / Achiral Stepwise Stepwise Reductive Amination Ti(O-iPr)4 followed by NaBH4 Hindrance->Stepwise High Bulk / Achiral Enzymatic Biocatalytic Transamination Transaminase / PLP Hindrance->Enzymatic Enantiopure Required Imine1 In situ Iminium Direct->Imine1 Imine2 Pre-formed Imine Stepwise->Imine2 Product Spirocyclic Amine Enzymatic->Product Stereoselective Transfer Imine1->Product Selective Reduction Imine2->Product Fast Reduction

Decision matrix for selecting the optimal reductive amination strategy for spirocyclic ketones.

Quantitative Data: Reagent Selection Matrix

Table 1 summarizes the operational parameters and expected outcomes for the primary reductive amination strategies applied to spirocyclic systems.

StrategyReagentsSolventTempBest ForTypical YieldKey Advantage
Direct NaBH(OAc)₃ (STAB), AcOHDCE or THFRTUnhindered spiro-ketones, secondary amines75 - 95%One-pot, mild, avoids toxic cyanoborohydride 2.
Stepwise 1. Ti(O-iPr)₄2. NaBH₄1. Neat/THF2. MeOH1. RT to 60°C2. 0°C to RTHighly hindered spiro-ketones, weak nucleophiles60 - 90%Overcomes steric barriers; prevents direct ketone reduction [[2]]().
Direct (Classic) NaBH₃CN, AcOHMeOH or EtOHRT to 50°CAcid-stable spirocycles50 - 85%Good for pH-controlled iminium reduction.
Biocatalytic Transaminase, PLP, IsopropylamineBuffer (pH 7-8)30 - 40°CAsymmetric synthesis of primary spiro-amines40 - 80%Delivers >99% ee; eliminates chiral chromatography 1.

Experimental Protocols

Protocol A: Direct Reductive Amination using STAB

Application: Functionalization of unhindered spirocyclic piperidines or oxa-spirocycles.

Self-Validation Checkpoint: This reaction relies on the pH being slightly acidic (pH ~5-6) to protonate the carbinolamine for dehydration, but not so acidic that the amine nucleophile is fully protonated and rendered inactive.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the spirocyclic ketone (1.0 equiv, e.g., 1.0 mmol) and the amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Acidification: Add glacial acetic acid (1.0 to 2.0 equiv) to adjust the pH to ~5. Stir at room temperature for 30 minutes to allow pre-equilibration of the carbinolamine.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 equiv). Caution: Hydrogen gas may evolve; ensure proper venting.

  • Monitoring: Stir the suspension at room temperature. Monitor conversion via LC-MS or TLC (typically requires 4–12 hours). If the reaction stalls, an additional 0.5 equiv of STAB can be added.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and free the protonated amine product. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude spirocyclic amine via flash column chromatography (typically using a DCM/MeOH/NH₄OH gradient).

Protocol B: Stepwise Titanium-Mediated Reductive Amination

Application: Highly hindered spirocyclic ketones where direct STAB reduction yields unreacted starting material or primary alcohol byproducts.

Self-Validation Checkpoint: The intermediate titanium-imine complex is highly moisture sensitive. Complete exclusion of water during step 1 is critical to prevent premature hydrolysis back to the ketone. The formation of a white TiO₂ precipitate upon aqueous quench confirms the successful breakdown of the titanium complex.

  • Imine Formation: In a dry Schlenk flask under argon, combine the sterically hindered spirocyclic ketone (1.0 equiv) and the amine (1.5 equiv).

  • Titanium Addition: Add Titanium(IV) isopropoxide [Ti(O-iPr)₄] (2.0 equiv). The reaction can be run neat if the reagents are liquid, or in a minimal amount of anhydrous THF. Stir at room temperature for 12–24 hours. (For exceptionally hindered substrates, heating to 50°C may be required).

  • Solvent Exchange & Cooling: Dilute the mixture with anhydrous methanol (10 mL per mmol) and cool the flask to 0 °C using an ice bath.

  • Reduction: Carefully add Sodium Borohydride (NaBH₄) (1.5 equiv) in small portions. Mechanistic Note: NaBH₄ is used here instead of STAB because the titanium complex activates the imine sufficiently for rapid reduction, and NaBH₄ easily reduces the pre-formed intermediate without reducing the sterically protected ketone.

  • Quench: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Quench by adding water (2 mL). A white precipitate of titanium dioxide (TiO₂) will immediately form.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or DCM to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate, resuspend in ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the crude amine.

References

1.[1] Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. Source: nih.gov. URL: 2. Oxa-spirocycles: synthesis, properties and applications. Source: rsc.org. URL: 3.[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: acs.org. URL: 4.[3] Polar aromatic periphery increases agonist potency of spirocyclic free fatty acid receptor (GPR40) agonists. Source: qub.ac.uk. URL:

Sources

Advanced Protecting Group Strategies for the Synthesis of 7-Hydroxy-1-azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol

Executive Summary & Structural Analysis

The 7-hydroxy-1-azaspiro[3.5]nonan-2-one scaffold is a highly functionalized spirocyclic β-lactam. Molecules featuring this rigid, three-dimensional azaspiro[3.5]nonane framework are of intense interest in medicinal chemistry due to their ability to orient substituents in specific vectors, enhancing receptor binding affinity and metabolic stability[4].

From a synthetic perspective, this molecule presents a dual-reactivity challenge:

  • The C7 Secondary Hydroxyl Group : Prone to oxidation, alkylation, and elimination.

  • The N1 β-Lactam Nitrogen : A weakly nucleophilic amide that is highly sensitive to strong nucleophiles and bases, which can trigger irreversible azetidin-2-one ring opening.

To successfully functionalize this scaffold, orthogonal protecting group (PG) strategies are mandatory. This guide details field-proven methodologies for the selective protection and deprotection of these reactive centers, ensuring high yields and structural integrity throughout multi-step synthetic campaigns.

Mechanistic Rationale: Core Assembly via Staudinger Cycloaddition

Before implementing protecting groups on the final scaffold, the spirocyclic core itself is typically assembled via the Staudinger ketene-imine [2+2] cycloaddition [1].

As demonstrated in recent computational and synthetic studies [2, 3], this cycloaddition proceeds through a high-energy zwitterionic intermediate. The steric bulk of the cyclohexane ring heavily influences the trajectory of the conrotatory ring closure. It is critical to protect the hydroxyl group of the precursor (4-hydroxycyclohexanone) prior to imine formation. A free hydroxyl group will competitively attack the highly electrophilic ketene intermediate, leading to unwanted ester byproducts and drastically reducing the yield of the desired spirocycle.

Staudinger I 4-OTBS-Cyclohexanone (Ketone Precursor) II Cyclic Ketimine (Intermediate) I->II R-NH2, TiCl4, PhMe IV Zwitterionic Intermediate (Open-shell / Diradical) II->IV Nucleophilic Attack III Ketene Generation (from Acyl Chloride) III->IV [2+2] Cycloaddition V Spirocyclic β-Lactam (azaspiro[3.5]nonan-2-one) IV->V Conrotatory Ring Closure

Mechanistic pathway of the Staudinger ketene-imine cycloaddition for spirocyclic β-lactams.

Orthogonal Protecting Group Strategies

To manipulate the 7-hydroxy-1-azaspiro[3.5]nonan-2-one core, we recommend Strategy A (TBS/Boc) as the gold standard for orthogonality. The tert-butyldimethylsilyl (TBS) ether protects the C7-OH, while the tert-butyloxycarbonyl (Boc) group protects the N1-lactam.

Quantitative Data: Strategy Comparison

Table 1: Comparison of Orthogonal Protecting Group Strategies for 7-hydroxy-1-azaspiro[3.5]nonan-2-one.

StrategyC7-OH PGN1-H PGInstallation YieldCleavage ConditionsCleavage YieldOrthogonality & Stability Profile
A (Preferred) TBS (Silyl Ether)Boc (Carbamate)95% (TBS), 88% (Boc)TBAF (for TBS), TFA (for Boc)92% (TBS), 98% (Boc)Excellent. TBS resists Boc installation; Boc resists TBAF. Mild cleavage preserves the β-lactam.
B (Robust) Bn (Benzyl Ether)PMB (p-Methoxybenzyl)85% (Bn), 80% (PMB)Pd/C, H₂ (for Bn), DDQ (for PMB)89% (Bn), 82% (PMB)Good. Ideal for harsh basic conditions downstream. PMB oxidative removal can be lower yielding.
C (Transient) Ac (Acetate)Unprotected98% (Ac)K₂CO₃, MeOH (for Ac)96% (Ac)Situational. Used when N1 requires direct, immediate alkylation. Ac is highly base-labile.
Workflow Visualization (Strategy A)

Workflow A 7-hydroxy-1-azaspiro[3.5]nonan-2-one (Core Scaffold) B 7-OTBS-1-azaspiro[3.5]nonan-2-one (O-Protected) A->B TBSCl, Imidazole DMF, 95% C 7-OTBS-1-Boc-azaspiro[3.5]nonan-2-one (Fully Protected) B->C Boc2O, DMAP DCM, 88% D 7-hydroxy-1-Boc-azaspiro[3.5]nonan-2-one (N-Protected) C->D TBAF, THF 0 °C, 92% D->A TFA, DCM rt, 98%

Orthogonal protection and deprotection workflow for 7-hydroxy-1-azaspiro[3.5]nonan-2-one.

Self-Validating Experimental Protocols

Protocol 1: O-Silylation of C7-Hydroxyl (TBS Protection)

Causality Insight: Imidazole serves a dual purpose: it acts as a base to scavenge the HCl byproduct and functions as a nucleophilic catalyst to form the highly reactive N-silylimidazole intermediate. DMF is selected as the solvent due to its high dielectric constant, which stabilizes the polar transition state of the silylation.

Step-by-Step Methodology:

  • Charge a flame-dried round-bottom flask with 7-hydroxy-1-azaspiro[3.5]nonan-2-one (1.0 equiv, 10 mmol) and anhydrous DMF (0.2 M).

  • Add imidazole (2.5 equiv, 25 mmol) and stir at room temperature until fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equiv, 12 mmol) portion-wise over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation & Quality Control: Check reaction progress via TLC (Hexanes/EtOAc 1:1, KMnO₄ stain). The starting material (Rf ≈ 0.15) should be completely consumed, replaced by a non-polar spot (Rf ≈ 0.65).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers extensively with water (3 × 50 mL) and brine (1 × 50 mL) to remove DMF and imidazole.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography to yield the C7-OTBS intermediate.

Protocol 2: N-Boc Protection of the β-Lactam

Causality Insight: Lactam nitrogens are notoriously poor nucleophiles due to the resonance stabilization of the nitrogen lone pair into the adjacent carbonyl. Standard Boc-protection conditions (Boc₂O, Et₃N) will fail. The protocol mandates the use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the Boc anhydride to form a highly electrophilic N-tert-butoxycarbonylpyridinium intermediate, forcing the transfer of the Boc group to the deactivated lactam nitrogen.

Step-by-Step Methodology:

  • Dissolve the C7-OTBS protected intermediate (1.0 equiv, 8 mmol) in anhydrous DCM (0.15 M) under a nitrogen atmosphere.

  • Add triethylamine (Et₃N) (2.0 equiv, 16 mmol) and DMAP (0.2 equiv, 1.6 mmol).

  • Cool the solution to 0 °C.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv, 12 mmol) dropwise as a solution in DCM (5 mL).

  • Stir the reaction at room temperature for 12 hours.

  • Validation & Quality Control: Monitor by LC-MS. The mass spectrum should show the desired [M+H]+ peak with the addition of 100 Da (Boc group). TLC (Hexanes/EtOAc 3:1) will show a highly non-polar spot (Rf ≈ 0.8).

  • Workup: Wash the organic layer with 1M HCl (2 × 20 mL) to remove Et₃N and DMAP, followed by saturated NaHCO₃ (20 mL) and brine (20 mL).

  • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to afford the fully protected 7-OTBS-1-Boc-azaspiro[3.5]nonan-2-one.

Protocol 3: Selective Deprotection of C7-OTBS

Causality Insight: While Tetrabutylammonium fluoride (TBAF) is highly effective for silyl ether cleavage, the basicity of the naked fluoride ion can occasionally induce ring-opening of the strained β-lactam if left at ambient temperature for extended periods. To mitigate this, the reaction is strictly controlled at 0 °C, ensuring the integrity of the azetidin-2-one ring.

Step-by-Step Methodology:

  • Dissolve the fully protected scaffold (1.0 equiv, 5 mmol) in anhydrous THF (0.1 M) and cool to 0 °C.

  • Add TBAF (1.0 M in THF, 1.1 equiv, 5.5 mL) dropwise over 10 minutes.

  • Stir strictly at 0 °C for 1.5 hours.

  • Validation & Quality Control: TLC (Hexanes/EtOAc 2:1) will indicate the disappearance of the starting material and the formation of a more polar spot corresponding to the free hydroxyl group.

  • Workup: Quench immediately with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography to isolate 7-hydroxy-1-Boc-azaspiro[3.5]nonan-2-one.

References

  • Yadav, P., Berry, S., & Bhalla, A. "Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance." Synthesis, 2025, 57(02), 251-274. URL:[Link]

  • Filatov, V. E., et al. "Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation." International Journal of Molecular Sciences, 2022, 23(12), 6666. URL:[Link]

  • Popescu, M., et al. "An energy transfer mediated 4π spirocyclization intercepts the Staudinger β-lactam synthesis." ChemRxiv, 2023. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields for Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this valuable spirocyclic scaffold. We will delve into a robust two-stage synthetic approach, providing in-depth troubleshooting advice and detailed protocols based on established chemical principles. Our focus is not just on the "how," but the "why," to empower you with a deeper understanding of the reaction dynamics.

Proposed Synthetic Pathway

A reliable and logical approach to Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one involves a two-stage process. First, the construction of the spirocyclic dione backbone, 1-azaspiro[3.5]nonane-2,7-dione, via a Staudinger [2+2] cycloaddition. This is followed by a diastereoselective reduction of the C7-ketone to yield the target alcohol with the desired relative stereochemistry.

G cluster_0 Stage 1: Spiro-β-Lactam Formation cluster_1 Stage 2: Stereoselective Reduction A 1,4-Cyclohexanedione monoethylene ketal B Imine Formation A->B D Staudinger [2+2] Cycloaddition (Ketene + Imine) B->D C 1-Azaspiro[3.5]nonane-2,7-dione F Diastereoselective Ketone Reduction C->F D->C E Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one F->E

Figure 1: Proposed two-stage synthetic workflow.

Stage 1: Synthesis of 1-Azaspiro[3.5]nonane-2,7-dione via Staudinger Cycloaddition

The Staudinger [2+2] ketene-imine cycloaddition is a cornerstone for β-lactam synthesis.[1][2] In this stage, a ketene (generated in situ) reacts with a cyclic imine to form the spiro-β-lactam core.

Frequently Asked Questions (FAQs): Stage 1

Q1: What are the recommended starting materials for this reaction?

A1: A common and effective strategy is to use an imine derived from a protected cyclohexanone derivative and a suitable ketene precursor. For the synthesis of 1-azaspiro[3.5]nonane-2,7-dione, one would ideally start with an imine of 1,4-cyclohexanedione. To avoid side reactions, it is advisable to use a monoprotected version, such as 1,4-cyclohexanedione monoethylene ketal, to form the imine. The ketene can be generated in situ from an acyl chloride, like chloroacetyl chloride, in the presence of a tertiary amine base such as triethylamine.[3]

Q2: Why is in situ generation of the ketene necessary?

A2: Most ketenes, especially those that are not highly substituted, are unstable and prone to polymerization or dimerization.[4] Generating the ketene in the presence of the imine ensures that it is trapped in the desired [2+2] cycloaddition reaction, maximizing the yield of the β-lactam.

Q3: What is the mechanism of the Staudinger cycloaddition?

A3: The reaction proceeds through a two-step mechanism. First, a nucleophilic attack from the imine nitrogen onto the central carbon of the ketene forms a zwitterionic intermediate. This is followed by a conrotatory ring closure to form the four-membered β-lactam ring.[5][6] The stereochemical outcome of the reaction is determined during this ring-closing step.

G Imine Imine Zwitterionic Intermediate Zwitterionic Intermediate Imine->Zwitterionic Intermediate + Ketene (Nucleophilic Attack) β-Lactam β-Lactam Zwitterionic Intermediate->β-Lactam Ring Closure

Figure 2: Simplified Staudinger reaction mechanism.
Troubleshooting Guide: Stage 1
Problem Potential Causes Solutions & Explanations
Low or No Yield of Spiro-β-Lactam 1. Ketene Polymerization: The ketene is reacting with itself faster than with the imine.Slow Addition: Add the acyl chloride solution dropwise to the cooled solution of the imine and base. This keeps the instantaneous concentration of the ketene low.[4]• Temperature Control: Run the reaction at low temperatures (e.g., 0 °C to -78 °C) to disfavor polymerization.
2. Imine Hydrolysis: Trace amounts of water are hydrolyzing the imine back to the ketone and amine.Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
3. Poor Reactivity: The electronic properties of the starting materials are not optimal.Substituent Effects: Electron-donating groups on the imine and electron-withdrawing groups on the ketene can accelerate the initial nucleophilic attack.[4] While not easily changed for this specific target, ensuring high purity of reagents is key.
Formation of Multiple Products 1. Side Reactions: The ketene or imine may be participating in undesired reactions.[4+2] Cycloaddition: If using α,β-unsaturated imines or ketenes, a Diels-Alder type reaction can compete. This is not an issue for the proposed synthesis but is a consideration for analog synthesis.[4]• Enamine Formation: The presence of secondary amine impurities can lead to enamine byproducts. Ensure the purity of the amine used to generate the imine.
Difficulty in Product Purification 1. Complex Reaction Mixture: A combination of the issues above can lead to a difficult-to-purify mixture.Optimize Reaction Conditions: Before scaling up, perform small-scale experiments to optimize temperature, addition rate, and reaction time. Monitor the reaction by TLC.• Chromatography: Spiro-β-lactams can often be purified by column chromatography on silica gel.[7] Experiment with different solvent systems (e.g., ethyl acetate/hexanes).

Stage 2: Diastereoselective Reduction of 1-Azaspiro[3.5]nonane-2,7-dione

With the spiro-dione in hand, the next critical step is the stereoselective reduction of the C7-ketone to a hydroxyl group. The goal is to achieve the (4r,7r) relative stereochemistry, which means the incoming hydride must attack from a specific face of the carbonyl.

Frequently Asked Questions (FAQs): Stage 2

Q1: What factors determine the stereochemical outcome of the reduction?

A1: The stereoselectivity of cyclohexanone reduction is primarily governed by a combination of steric and electronic effects, often explained by transition state theory.[8] Key factors include:

  • Steric Hindrance: The reducing agent will preferentially attack from the less sterically hindered face of the carbonyl.

  • Torsional Strain: The transition state that minimizes eclipsing interactions with adjacent substituents is favored.

  • Size of the Reducing Agent: Bulkier reducing agents exhibit higher stereoselectivity, as they are more sensitive to the steric environment around the carbonyl.[9]

Q2: Which reducing agents are recommended for achieving the desired stereochemistry?

A2: A screening of reducing agents is often necessary.

  • Sodium Borohydride (NaBH₄): A mild and often effective reducing agent. It is relatively small and may provide lower diastereoselectivity.[10]

  • Lithium Aluminium Hydride (LiAlH₄): A much stronger reducing agent. Its reactivity can sometimes lead to lower selectivity.[9]

  • Bulky Hydride Reagents: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium triisobutylborohydride (L-Selectride) are sterically demanding and often provide high stereoselectivity, favoring attack from the less hindered face to produce the thermodynamically more stable equatorial alcohol.[11]

Q3: How can I confirm the relative stereochemistry of the product?

A3: The most definitive method is single-crystal X-ray crystallography. Spectroscopic methods, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can also be used to determine the relative orientation of the protons on the newly formed stereocenters.[12]

Troubleshooting Guide: Stage 2
Problem Potential Causes Solutions & Explanations
Low Yield of the Hydroxy Product 1. Incomplete Reaction: The reducing agent is not potent enough or is used in insufficient quantity.Choice of Reagent: If NaBH₄ gives incomplete conversion, consider a more powerful reagent like LiAlH₄.[9]• Stoichiometry: Ensure at least one equivalent of the hydride is used. For borohydrides, one molecule can deliver up to four hydrides, but using a slight excess (e.g., 1.1-1.5 equivalents) is common.
2. Product Decomposition: The product may be unstable under the workup conditions.Mild Workup: Use a careful aqueous quench at low temperature (e.g., addition of saturated NH₄Cl solution). Avoid strongly acidic or basic conditions if the lactam is sensitive.
Poor Diastereoselectivity (Formation of a mixture of isomers) 1. Ineffective Stereochemical Control: The chosen reducing agent is not selective enough.Screen Reducing Agents: Test a range of hydride reagents from small (NaBH₄) to bulky (L-Selectride®). See the table below for a comparison.[11]• Lower Temperature: Running the reduction at lower temperatures (e.g., -78 °C) can enhance selectivity by favoring the transition state with the lower activation energy.[9]
2. Epimerization: The product or starting material may be epimerizing under the reaction or workup conditions.Control pH: Ensure the workup is performed under neutral or near-neutral conditions to minimize the risk of base- or acid-catalyzed epimerization.
Over-reduction 1. Lactam Reduction: The β-lactam carbonyl is reduced in addition to the ketone.Use a Milder Reagent: This is a significant risk with strong reducing agents like LiAlH₄. NaBH₄ is generally chemoselective for ketones in the presence of amides/lactams.[10] If over-reduction is observed, switch to a milder reagent.
Table of Common Reducing Agents and Their Properties
Reducing Agent Typical Solvent Relative Reactivity Stereoselectivity Comments
Sodium Borohydride (NaBH₄) Methanol, EthanolMildModerateGood chemoselectivity for ketones over amides.[10]
Lithium Aluminium Hydride (LiAlH₄) THF, Diethyl EtherStrongVariableCan reduce the lactam; use with caution.[9]
L-Selectride® THFStrong, BulkyHighExcellent for stereoselective reduction of cyclic ketones.[11]
Diisobutylaluminium Hydride (DIBAL-H) Toluene, HexaneModerate, BulkyHighOften used at low temperatures for high selectivity.

Experimental Protocols

Protocol 1: General Procedure for Staudinger [2+2] Cycloaddition
  • Imine Formation: Dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 equiv.) and a primary amine (e.g., benzylamine, 1.0 equiv.) in a suitable solvent (e.g., toluene) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux until the theoretical amount of water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude imine is often used without further purification.

  • Cycloaddition: Dissolve the crude imine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of chloroacetyl chloride (1.2 equiv.) in anhydrous dichloromethane dropwise over 30-60 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the ketal-protected spiro-dione.

  • Deprotection: The ketal can be removed under acidic conditions (e.g., aqueous HCl in THF) to afford 1-azaspiro[3.5]nonane-2,7-dione.

Protocol 2: General Procedure for Diastereoselective Ketone Reduction
  • Dissolve 1-azaspiro[3.5]nonane-2,7-dione (1.0 equiv.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add L-Selectride® (1.0 M solution in THF, 1.2 equiv.) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction at -78 °C by the slow, dropwise addition of water, followed by 3M aqueous NaOH and 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one.

References

  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • ResearchGate. (2025, August 30).
  • PubMed. (2001, September 21). Spiro beta-lactams as beta-turn mimetics.
  • Preparation of N-aryl-substituted spiro-β-lactams via Staudinger cycloaddition. (n.d.).
  • American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams.
  • RSC Publishing. (2011, March 25).
  • ResearchGate. (n.d.). Synthesis of novel spiro-beta-lactams | Request PDF.
  • Organic Letters. (2015, June 4).
  • Wikipedia. (n.d.). Staudinger synthesis.
  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis.
  • BenchChem. (2025). Technical Support Center: Staudinger Cycloaddition for Azetidinone Synthesis.
  • PubMed. (2002, February 27).
  • Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. (n.d.).
  • Reddit. (2025, October 28). Staudinger Reaction Troubleshooting.
  • Journal of the Chemical Society C: Organic. (n.d.). Asymmetric syntheses. Part IV. The stereochemistry of the reduction of cyclohexanones.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Spirocyclization of an Orn‐derived β‐lactam leading to a spirocyclic... | Download Scientific Diagram.
  • Journal of the American Chemical Society. (1991, June 1). Stereoselectivities of Nucleophilic Additions to Cyclohexanones Substituted by Polar Groups. Experimental Investigation of Reductions of trans-Decalones and Theoretical Studies of Cyclohexanone Reductions.
  • II Reduction Reactions. (n.d.).
  • HETEROCYCLES. (2005, June 10). ENANTIOSELECTIVE SYNTHESIS OF (R)-1-AZASPIRO-[4.
  • PMC. (2021, October 5). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues.
  • ResearchGate. (n.d.). Diastereoselective reduction of cyclic bioactive Mannich ketones.
  • PMC. (2025, April 30).
  • Scribd. (n.d.). Sodium Borohydride Reduction of Cyclohexanone.
  • Hilaris Publisher. (2014, June 5).
  • RSC Publishing. (2022, October 28). Synthesis of novel chiral spiro-β-lactams from nitrile oxides and 6-(Z)-(benzoylmethylene)
  • Organic Chemistry Frontiers. (n.d.). Diastereoselective construction of the benzannulated spiroketal core of chaetoquadrins enabled by a regiodivergent cascade.
  • Chemical Communications. (n.d.). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery.
  • BenchChem. (2025). Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery.
  • HETEROCYCLES. (2022, April 26). synthesis of 1-azaspiro[4.
  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
  • PMC. (2023, November 16).
  • Organic & Biomolecular Chemistry. (n.d.). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold.
  • Enantioselective Reduction of Ketones. (n.d.).
  • PubChemLite. (n.d.). 1-azaspiro[3.5]nonan-2-one (C8H13NO).
  • ChemRxiv. (n.d.).
  • New Insights into the Torquoselectivity of the Staudinger Reaction. (2019, October 15).
  • ChemScene. (n.d.). Ethanone, 1-(2,7-diazaspiro[3.5]non-7-yl)-.
  • MDPI. (2023, February 2). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones.

Sources

Technical Support Center: Troubleshooting Cyclization Steps in Azaspiro[3.5]nonane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of azaspiro[3.5]nonane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical cyclization steps of this valuable scaffold. The rigid, three-dimensional nature of the azaspiro[3.5]nonane core makes it a compelling motif in medicinal chemistry, offering the potential for enhanced target binding and improved ADME properties.[1] However, the construction of this spirocyclic system is not without its difficulties.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Part 1: Intramolecular Cyclization Strategies

Intramolecular cyclization is a cornerstone of azaspiro[3.5]nonane synthesis. However, achieving high yields and purity can be challenging. Here, we address common issues encountered during these ring-closing reactions.

FAQ 1: I'm experiencing low yields in my Dieckmann condensation to form the β-keto ester precursor. What are the likely causes and solutions?

Low yields in a Dieckmann condensation are a frequent problem and can often be traced back to several key factors.[2]

Answer:

The Dieckmann condensation is a powerful tool for forming the piperidine ring of the azaspiro[3.5]nonane system, but its success hinges on carefully controlled reaction conditions. The primary culprits for low yields are often related to the base, reaction concentration, and the presence of water.[2]

Troubleshooting & Optimization:

  • Base Selection: A strong, non-nucleophilic base is critical. Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an anhydrous solvent like toluene or THF are commonly used.[2] Ensure your base is fresh and has been stored under an inert atmosphere.

  • High Dilution: To favor the desired intramolecular cyclization over competing intermolecular condensation, the reaction should be run at high dilution.[2] This is typically achieved by the slow, dropwise addition of the diester to a suspension of the base.

  • Anhydrous Conditions: Water will quench the base and can hydrolyze the ester starting material, leading to significantly lower yields.[2] Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reversibility: The Dieckmann condensation is a reversible reaction. To drive the equilibrium towards the product, the resulting β-keto ester is often deprotonated by the base. A careful acidic workup is then required to protonate the enolate and isolate the desired product.[2]

Parameter Recommendation Rationale
Base Sodium hydride (NaH), Sodium ethoxide (NaOEt)Strong, non-nucleophilic bases that favor deprotonation without competing nucleophilic attack.[2]
Solvent Anhydrous Toluene, THFAprotic solvents that will not interfere with the strong base.[2]
Concentration High Dilution (slow addition of substrate)Favors intramolecular cyclization over intermolecular polymerization.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base by atmospheric moisture.[2]
FAQ 2: My intramolecular cyclization of a functionalized piperidine precursor is failing. What alternative cyclization strategies should I consider?

If direct intramolecular cyclization is problematic, several alternative strategies can be employed.

Answer:

When a direct approach fails, it's often beneficial to consider alternative methods that may be more tolerant of your specific substrate. Two powerful alternatives are intramolecular [2+2] cycloadditions and radical cyclizations.

Alternative Strategies:

  • Staudinger [2+2] Cycloaddition: This classic reaction between a ketene and an imine is a robust method for the synthesis of β-lactams, which can be precursors to the azetidine ring of the azaspiro[3.5]nonane system.[3]

  • Domino Radical Bicyclization: This elegant approach can construct the spirocyclic core in a single step. For example, O-benzyl oxime ethers with an appropriately placed radical acceptor can undergo a domino radical bicyclization to form the 1-azaspiro[4.4]nonane skeleton, a close relative of the [3.5] system.[4] This method is initiated by radical initiators like AIBN or triethylborane.[4]

Part 2: Lactam Reduction and Reductive Amination

The reduction of a lactam or the reductive amination of a ketone are common final steps to furnish the azaspiro[3.5]nonane core. These powerful reductions can also be the source of frustrating side reactions.

FAQ 3: During the LiAlH₄ reduction of my N-Boc-7-azaspiro[3.5]nonan-8-one, I'm observing a significant amount of a ring-opened byproduct. How can I prevent this?

Ring-opening is a known side reaction during the reduction of lactams, particularly with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[2]

Answer:

The piperidine ring can be susceptible to cleavage under harsh reduction conditions. The key to preventing this is to moderate the reactivity of the reducing agent and ensure strictly anhydrous conditions.[2]

Troubleshooting & Optimization:

  • Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents. The reaction must be performed under an inert atmosphere.[2] Trace amounts of water can lead to unwanted side reactions.

  • Milder Reducing Agents: Consider using a less reactive reducing agent. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent alternative that can provide better selectivity for lactam reduction without causing ring cleavage.[2]

  • Temperature Control: Maintain a low reaction temperature, typically between 0 °C and room temperature. The addition of LiAlH₄ can be exothermic, so careful control with an ice bath is crucial.[2]

  • Careful Work-up: A Fieser work-up (sequential addition of water, 15% NaOH solution, and then more water) is highly recommended for quenching LiAlH₄ reactions to minimize side products.[5]

FAQ 4: My reductive amination of the spirocyclic ketone is producing a significant amount of a secondary amine byproduct. How can I favor the formation of the primary amine?

The formation of a secondary amine is a common side reaction where the newly formed primary amine product reacts with another molecule of the starting ketone.[2]

Answer:

To favor the formation of the desired primary amine, the key is to manipulate the reaction stoichiometry and choose a selective reducing agent.

Troubleshooting & Optimization:

  • Use a Large Excess of Ammonia: Employing a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) will statistically favor the reaction of the ketone with ammonia over the reaction with the primary amine product.[2]

  • One-Pot Procedure with a Selective Reducing Agent: A one-pot reductive amination using a reducing agent that is selective for the imine over the ketone is highly effective. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose as they will preferentially reduce the imine as it is formed, thus minimizing the opportunity for the primary amine product to react further.[2]

Part 3: Catalyst-Based Cyclization Methods

Modern catalytic methods offer elegant and efficient routes to azaspirocycles. However, catalyst performance can be sensitive to a variety of factors.

FAQ 5: My rhodium-catalyzed cyclopropanation of an exocyclic olefin is giving low yields. What are the common causes of catalyst deactivation?

Rhodium-catalyzed reactions are powerful but can be susceptible to catalyst poisoning and side reactions.[5]

Answer:

Low yields in rhodium-catalyzed cyclopropanations often point to issues with catalyst stability or competing side reactions.

Troubleshooting & Optimization:

  • Catalyst Poisoning: Ensure the highest purity of all reagents and solvents. Trace impurities can act as catalyst poisons, shutting down the catalytic cycle.[5]

  • Carbene Dimerization: The carbene intermediate can dimerize, leading to a loss of reactive species. This can often be mitigated by the slow addition of the diazo compound to the reaction mixture.[5]

  • Ligand Selection: The choice of ligand can have a profound impact on the efficiency and selectivity of the reaction. If you are experiencing issues, screening a variety of ligands is a worthwhile endeavor.[5]

Visualizations

G Troubleshooting Low Yield in Dieckmann Condensation A Low Yield Observed B Check Base Quality and Strength A->B C Implement High Dilution Conditions A->C D Ensure Strictly Anhydrous Conditions A->D E Optimize Work-up Procedure A->E F Improved Yield B->F C->F D->F E->F

Caption: Decision workflow for troubleshooting low yields in Dieckmann condensation.

G Reductive Amination: Minimizing Secondary Amine Byproduct Start Secondary Amine Byproduct Observed Decision Choose Optimization Strategy Start->Decision Strategy1 Increase Excess of Ammonia Source Decision->Strategy1 Strategy2 Switch to a One-Pot Procedure Decision->Strategy2 Result Favored Formation of Primary Amine Strategy1->Result Reagent Use Selective Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) Strategy2->Reagent Reagent->Result

Sources

Minimizing side reactions during functionalization of spiro-hydroxyl groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in navigating the unique challenges posed by spirocyclic architectures.

Functionalizing spiro-hydroxyl groups (such as those found in spiro-oxetanes, spiro-azetidines, or hindered spiro-carbocycles) often leads to frustratingly low yields or complex side reactions. The two primary culprits are severe steric hindrance (due to the neopentyl-like quaternary spiro center) and thermodynamic ring instability (driven by the relief of ring strain).

Below is our comprehensive troubleshooting guide, diagnostic workflow, and optimized protocols to help you achieve chemoselective functionalization.

Diagnostic Workflow for Spiro-Hydroxyl Functionalization

G A Spiro-Hydroxyl Substrate B Is the spiro-ring strained? (e.g., oxetane, azetidine) A->B C Strictly Avoid Acids Risk of rapid ring-opening B->C Yes D Standard pH Tolerance B->D No E Is the OH sterically hindered? C->E F Is the OH sterically hindered? D->F G Use Acyl Fluorides + Mild Base (e.g., DIPEA) E->G Yes H Use Acid Chlorides + DMAP or Alkyl Triflates E->H No I Steglich / Yamaguchi Esterification F->I Yes J Fischer Esterification or Standard Alkylation F->J No

Decision tree for functionalizing spiro-hydroxyl groups based on ring strain and steric hindrance.

Troubleshooting FAQs

FAQ 1: Overcoming Steric Hindrance in Esterification Q: Why does my Steglich esterification (DCC/DMAP) of a spiro-alcohol result in <10% yield and mostly recovered starting material? A: Causality: The spirocyclic core places the hydroxyl group adjacent to a quaternary carbon, creating a neopentyl-like steric environment. In a Steglich esterification, the carboxylic acid is activated into an O-acylisourea intermediate. The trajectory required for your hindered spiro-alcohol to attack this massive electrophile is sterically blocked, halting the reaction. Solution: Transition to Acyl Fluorides . Unlike acid chlorides or O-acylisoureas, acyl fluorides possess a significantly smaller steric profile due to the small van der Waals radius of fluorine. The high electronegativity of fluorine stabilizes the tetrahedral intermediate during nucleophilic acyl substitution, making them exceptionally reactive toward hindered alcohols while remaining remarkably stable to background aqueous hydrolysis 1[1].

FAQ 2: Preventing Acid-Catalyzed Ring Opening Q: I am trying to functionalize a 3-hydroxy-3-spirooxetane. Whenever I use acidic conditions (e.g., Fischer esterification), I get a complex mixture of polar byproducts. What is happening? A: Causality: Spirocyclic oxetanes and azetidines possess high inherent ring strain (approx. 26 kcal/mol for oxetanes). Under acidic conditions, the heteroatom (oxygen or nitrogen) in the spiro ring becomes protonated, transforming it into an excellent leaving group. This triggers rapid, spontaneous ring-opening or Grob fragmentation, driven entirely by the thermodynamic relief of the ring strain 2[2]. Solution: You must maintain strictly neutral or basic conditions. Avoid all Brønsted and Lewis acids. For esterifications, utilize acyl fluorides or acid chlorides with an excess of a mild, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

FAQ 3: Suppressing Elimination During Etherification Q: During the etherification of my spiro-alcohol using NaH and an alkyl halide, I observe significant alkene formation (elimination) instead of the desired ether. How can I suppress this? A: Causality: When you deprotonate a highly hindered spiro-alcohol, the resulting alkoxide is extremely bulky. Because steric hindrance prevents the alkoxide from achieving the required Bürgi-Dunitz trajectory for an SN2 attack on the alkyl halide, it acts as a strong Brønsted base instead. This shifts the reaction pathway entirely toward E2 elimination, stripping a peripheral proton from your alkyl halide to form an alkene. Solution: Use highly reactive, non-bulky electrophilic methods that do not require a strongly basic alkoxide. A highly effective method is the use of phosphinimidates in the presence of a catalytic amount of Trimethylsilyl triflate (TMSOTf). This generates a highly reactive electrophilic species that can be captured by sterically hindered, base-sensitive alcohols without triggering elimination 3[3].

Quantitative Data: Reagent Comparison for Hindered Spiro-Alcohols

Functionalization MethodReagents UsedSteric ToleranceRing-Opening RiskTypical YieldPrimary Side Reaction
Steglich Esterification DCC, DMAP, R-COOHLowLow (Neutral)< 15%N-acylurea formation
Fischer Esterification H₂SO₄, R-OH, HeatModerateVery High (Acidic)0%Ring-opening / Diol formation
Acyl Fluoride Esterification R-COF, DIPEA, DMAPHigh Low (Mild Base)> 85% None (Highly chemoselective)
Standard Etherification NaH, R-XLowLow (Basic)< 20%E2 Elimination (Alkene)
Phosphinimidate Etherification R-P(=NMs)Ph₂, TMSOTfHigh Moderate (Lewis Acid)> 80% Trace hydrolysis

Experimental Protocol: Mild Base-Mediated Esterification Using Acyl Fluorides

This self-validating protocol is specifically optimized for highly hindered, acid-sensitive spirocyclic alcohols (e.g., 3-substituted spiro-oxetanes).

Materials Required:

  • Spiro-alcohol substrate (1.0 equiv)

  • Acyl fluoride (1.5 equiv) (Note: Can be generated in situ from carboxylic acids using DAST or Deoxo-Fluor if not commercially available)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the spiro-alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) and DMAP (0.1 equiv) to the solution. Stir for 5 minutes at room temperature.

    • Self-Validating Checkpoint: Before proceeding, spot a micro-aliquot onto a wet pH strip. The reading must be mildly basic (pH ~8). This confirms that any trace acidic impurities in the solvent have been neutralized, safeguarding your strained spirocycle against premature ring-opening.

  • Electrophile Addition: Dropwise add the acyl fluoride (1.5 equiv) via syringe. The reaction will remain homogenous.

  • Monitoring: Stir the reaction at room temperature. Monitor via LC-MS or TLC. Because the fluoride leaving group is so small, the hindered spiro-alcohol can easily attack the carbonyl carbon, typically reaching full conversion within 2 to 4 hours.

  • Quenching: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃.

    • Causality of Quench: Using a mild bicarbonate quench rather than an acidic workup ensures that the product is not subjected to late-stage acid-catalyzed Grob fragmentation.

  • Isolation: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via standard silica gel flash chromatography.

References

  • Benzoyl Transfer for Footprinting Alcohol-Containing Residues in Higher Order Structural Applications of Mass-Spectrometry-Based Proteomics Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis URL:[Link]

  • A Convenient Method for the Synthesis of Dialkyl Ethers by Alkylation of Alcohols Using Phosphinimidates in the Presence of a Catalytic Amount of Trimethylsilyl Triflate Source: Bulletin of the Chemical Society of Japan (Semantic Scholar) URL:[Link]

Sources

Technical Support Center: Diastereomeric Resolution of Substituted 1-Azaspiro[3.5]nonan-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-AZA-35-DIAST-01 Department: Separation Science & Structural Chemistry Status: Active Last Updated: February 28, 2026[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

Subject: Separation of cis/trans diastereomers in 3-substituted-1-azaspiro[3.5]nonan-2-one mixtures.

The Challenge: The 1-azaspiro[3.5]nonan-2-one scaffold features a


-lactam (azetidin-2-one) ring fused spirocyclically to a cyclohexane ring. When substituents are introduced at the C3 position ( 

-to carbonyl), two diastereomers are generated.
  • Stability Risk: The strained 4-membered amide is susceptible to hydrolysis or methanolysis, particularly on acidic stationary phases (silica gel).

  • Separation Difficulty: The spiro-fusion creates a rigid steric environment where diastereomers often possess similar

    
     values, necessitating precise mobile phase engineering.[1]
    

Scope: This guide covers chromatographic resolution (Flash/HPLC), crystallization techniques, and definitive structural assignment via NMR.

Troubleshooting Decision Matrix

Before initiating separation, utilize this logic flow to select the optimal method based on your mixture's scale and properties.[1]

SeparationLogic Start Crude Diastereomeric Mixture TLC TLC Analysis (Delta Rf) Start->TLC Stability Stability Test (2D TLC) TLC->Stability Delta Rf > 0.1 HPLC Prep-HPLC (Normal/Reverse Phase) TLC->HPLC Delta Rf < 0.1 Flash Flash Chromatography (Buffered Silica) Stability->Flash Stable on Silica Cryst Fractional Crystallization Stability->Cryst Decomposes Flash->Cryst Partial Separation HPLC->Cryst High Purity Req.

Figure 1: Decision matrix for selecting the appropriate separation modality based on


 and compound stability.

Module A: Flash Chromatography (Standard Resolution)

Issue: "My compound streaks or decomposes on the silica column."

The


-lactam ring is acid-sensitive. Standard silica gel (pH ~6.5) can catalyze ring-opening or epimerization at C3.
Protocol: Silica Deactivation

Objective: Neutralize surface silanol groups to prevent degradation.

  • Slurry Preparation: Suspend Silica Gel 60 (40-63

    
    m) in the starting mobile phase.
    
  • Buffering: Add 1% Triethylamine (Et

    
    N)  to the slurry.
    
  • Packing: Pour the column and flush with 3 column volumes (CV) of the mobile phase containing 1% Et

    
    N.
    
  • Elution: Run the purification without Et

    
    N in the eluent, or maintain 0.1% if streaking persists.
    
Optimization of Mobile Phases

For spiro-


-lactams, standard Hexane/EtOAc gradients often fail to separate diastereomers due to similar dipole moments.[1]
Solvent SystemSelectivity MechanismRecommended For
DCM / MeOH (98:2) Polarity-drivenPolar substituents (e.g., -OH, -NH

) at C3.
Toluene / Acetone

-

Interaction
Aromatic substituents (e.g., Phenyl) at C3.[1]
Hexane / MTBE Steric discriminationBulky spiro-systems; MTBE offers better shape selectivity than EtOAc.

Module B: High-Performance Separation (HPLC)

Issue: "Flash chromatography provides overlapping peaks. I need >98% d.e. (diastereomeric excess)."

When


, preparative HPLC is required.[1] While Reverse Phase (C18) is standard, Normal Phase (NP-HPLC)  is often superior for diastereomers of spiro-lactams because it exploits the 3D-shape differences more effectively than hydrophobic interactions.
Recommended Columns & Conditions
  • Stationary Phase:

    • Primary: Silica (5

      
      m) – Cost-effective.
      
    • Secondary: Diol-bonded silica – Alternative selectivity, less acidic than bare silica.[1]

    • Chiral Columns (The "Nuclear Option"): Amylose-based columns (e.g., Chiralpak IA/AD) are excellent for separating diastereomers as well as enantiomers due to their inclusion cavities.[1]

  • Method: Isocratic Normal Phase

    • Mobile Phase: Hexane / Isopropanol (90:10).

    • Flow Rate: 15-20 mL/min (for 20mm ID columns).

    • Detection: UV at 210 nm (amide bond) or 254 nm (if aromatic).

Module C: Structural Assignment (Isomer Identification)

Issue: "I have two peaks. Which is cis and which is trans?"

In non-spiro


-lactams, 

coupling constants define stereochemistry (

).[1] However, in 1-azaspiro[3.5]nonan-2-one, C4 is a quaternary spiro-carbon. There is no H4 proton.[1] You cannot use

-coupling for assignment.
The Solution: NOESY / ROESY NMR

You must rely on Through-Space interactions (Nuclear Overhauser Effect).

Experimental Setup:

  • Dissolve 5-10 mg of pure diastereomer in CDCl

    
     or DMSO-
    
    
    
    .
  • Acquire a 2D NOESY spectrum (mixing time 500-800 ms).

Interpretation Guide:

  • Target Interaction: Look for cross-peaks between the C3-Proton and the Axial/Equatorial protons of the cyclohexane ring (C5/C9 positions).

  • The "Cis" Isomer: If the C3 substituent is cis to the cyclohexane bulk, the C3-H will be trans to the ring, showing weak or specific NOE to the equatorial protons.

  • The "Trans" Isomer: If the C3 substituent is trans, the C3-H is closer to the cyclohexane ring, often showing stronger NOE correlations to the axial protons at C5/C9.[1]

(Note: "Cis/Trans" in spiro systems is relative to the highest priority group on the spiro ring vs. the C3 substituent. Always define your reference plane).

Module D: Crystallization (Non-Chromatographic)

Issue: "I have 50 grams. Chromatography is too expensive."[1]

Spiro-


-lactams are often highly crystalline due to their rigid framework.
Anti-Solvent Vapor Diffusion Method
  • Dissolve the mixture in a minimal amount of DCM or Chloroform (Good solvent).

  • Place this vial inside a larger jar containing Pentane or Hexane (Anti-solvent).

  • Seal the outer jar. The pentane vapors will slowly diffuse into the DCM, gently precipitating the less soluble diastereomer.[1]

  • Filtration: Collect the crystals. The mother liquor will be enriched in the other diastereomer.

Workflow Visualization

Workflow cluster_Sep Separation Phase Rxn Staudinger Reaction (Imine + Ketene) Workup Aqueous Workup (Neutral pH) Rxn->Workup Crude Crude Diastereomers Workup->Crude Flash Flash (Et3N-Silica) Crude->Flash Small Scale (<1g) Cryst Crystallization Crude->Cryst Large Scale (>10g) Analysis NOESY NMR / XRD Flash->Analysis Cryst->Analysis Final Pure Isomers Analysis->Final

Figure 2: End-to-end workflow from synthesis to structural validation.

References

  • Staudinger Synthesis of Spiro-

    
    -lactams: 
    
    • Synthesis of medicinally privileged spiro-β-lactams.[2][3] (2021).[4][5][6][7] University of Texas Rio Grande Valley.[3]

  • Chromatographic Stability

    • Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. (2008).[5] PMC. Describes silica gel interactions and stability.

  • Stereochemical Assignment

    • Spectroscopic Comparison of Cis and Trans Isomers of Spiro[3.5]nonane. BenchChem Technical Guides.[1]

  • General Diastereomer Separation

    • HPLC Separation of Diastereomers. (2019).[8] PMC. Discusses normal phase silica separation logic.

Sources

Validation & Comparative

Navigating the Labyrinth of Spirocyclic Fragmentation: A Comparative Guide to the Mass Spectrometry of 7-hydroxy-1-azaspiro[3.5]nonan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the structural elucidation of novel chemical entities is a cornerstone of innovation. Spirocyclic scaffolds, such as 7-hydroxy-1-azaspiro[3.5]nonan-2-one, are of increasing interest due to their unique three-dimensional architecture, which can impart favorable pharmacological properties. However, their complex, fused-ring systems can present a challenge for structural characterization, particularly in mass spectrometry (MS), where fragmentation patterns can be intricate.

This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 7-hydroxy-1-azaspiro[3.5]nonan-2-one. In the absence of published experimental data for this specific molecule, we will leverage established fragmentation principles of its constituent functional groups—a β-lactam, a substituted cyclohexane, and a secondary amide—to construct a probable fragmentation map. This guide will also offer a comparative analysis with simpler, analogous structures to provide a clear context for the predicted fragmentation pathways.

Pillar of Analysis: A Hypothetical Experimental Protocol

To ensure the reproducibility and scientific validity of mass spectral data, a well-defined experimental protocol is paramount. The following outlines a standard procedure for the analysis of 7-hydroxy-1-azaspiro[3.5]nonan-2-one using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

Sample Preparation:

  • A pure sample of 7-hydroxy-1-azaspiro[3.5]nonan-2-one (1 mg) is dissolved in a suitable volatile solvent (1 mL), such as methanol or dichloromethane.

  • The solution is then diluted to a final concentration of approximately 10-100 µg/mL.

Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for the separation of this moderately polar compound.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless injection (1 µL) is recommended for achieving optimal sensitivity.

    • Oven Temperature Program: An initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy level promotes reproducible fragmentation and allows for comparison with established spectral libraries.

    • Mass Range: m/z 40-400. This range will capture the molecular ion and the majority of expected fragment ions.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Rationale Behind the Choices:

The choice of GC-MS with EI is predicated on the need for detailed structural information through fragmentation. EI at 70 eV provides sufficient energy to induce characteristic bond cleavages. The GC temperature program is designed to ensure the elution of the analyte as a sharp peak without thermal degradation.

Deconstructing the Molecule: Predicted Fragmentation Pathways of 7-hydroxy-1-azaspiro[3.5]nonan-2-one

The fragmentation of 7-hydroxy-1-azaspiro[3.5]nonan-2-one (Molecular Weight: 155.19 g/mol ) under EI-MS is anticipated to be a composite of the fragmentation patterns of its key structural motifs: the β-lactam ring, the hydroxylated cyclohexane ring, and the spirocyclic center.

Key Predicted Fragmentation Pathways:

  • Loss of Water: The presence of a hydroxyl group makes the loss of a water molecule (18 Da) a highly probable initial fragmentation step, leading to a fragment ion at m/z 137.[1][2][3]

  • β-Lactam Ring Cleavage: β-Lactam rings are known to undergo characteristic cleavage. A retro [2+2] cycloaddition-type fragmentation is expected, breaking the C-C and C-N bonds of the four-membered ring. This can lead to the loss of ethenone (CH₂=C=O, 42 Da) from the molecular ion, resulting in an ion at m/z 113, or from the M-18 ion, yielding a fragment at m/z 95.[3][4]

  • α-Cleavage adjacent to Nitrogen: Cleavage of the C-C bond adjacent to the nitrogen atom within the cyclohexane ring is a common fragmentation pathway for piperidine-like structures.[5] This would lead to the opening of the six-membered ring.

  • Cyclohexane Ring Fragmentation: Following the initial loss of water or ring-opening, the cyclohexane ring can undergo further fragmentation, typically involving the loss of ethylene (28 Da) or other small alkyl radicals.[1][6]

The interplay of these pathways will likely result in a complex mass spectrum with several key fragment ions.

Caption: Predicted EI-MS fragmentation pathway for 7-hydroxy-1-azaspiro[3.5]nonan-2-one.

A Comparative Analysis: Understanding Fragmentation Through Analogy

To better understand the predicted fragmentation of our target molecule, it is instructive to compare it with the known fragmentation patterns of simpler, structurally related compounds. We will consider N-acetylpiperidine as an analog for the acylated piperidine portion and cyclohexanol for the hydroxylated six-membered ring.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Dominant Fragmentation Pathways
7-hydroxy-1-azaspiro[3.5]nonan-2-one (Predicted) 155137, 113, 98, 95, 84, 55Loss of H₂O, β-lactam ring cleavage, α-cleavage, cyclohexane ring fragmentation
N-Acetylpiperidine 12784, 70, 56, 43α-cleavage leading to loss of acetyl radical, formation of piperidinium ion (m/z 84), subsequent ring fragmentation.[7][8][9][10][11]
Cyclohexanol 10082, 57, 44Loss of H₂O (m/z 82), α-cleavage leading to a base peak at m/z 57.[1][2][12][13][14]

Insights from the Comparison:

  • The predicted loss of water from 7-hydroxy-1-azaspiro[3.5]nonan-2-one to give a fragment at m/z 137 is consistent with the observed behavior of cyclohexanol, which readily loses water to form an ion at m/z 82.[1][2][12][13][14]

  • The formation of a fragment at m/z 84 in the predicted spectrum of the target molecule is analogous to the prominent m/z 84 peak in the spectrum of N-acetylpiperidine, which corresponds to the piperidinium cation.[7][8][9][10][11] This suggests that cleavage of the spirocyclic system can lead to the formation of a stable piperidine-like fragment.

  • The complexity of the predicted fragmentation for the spirocyclic compound arises from the interplay of multiple functional groups. While the individual fragmentation pathways of the analogs are relatively straightforward, their combination in the target molecule leads to a more diverse array of fragment ions.

Conclusion: A Predictive Framework for Spirocyclic Lactam Analysis

This guide provides a foundational framework for researchers working with this and similar spirocyclic lactams. By understanding these predicted pathways and comparing them to known fragmentation patterns of simpler analogs, scientists can more effectively interpret mass spectral data, confirm the identity of newly synthesized compounds, and gain deeper insights into the structural characteristics of these complex and medicinally relevant molecules. The use of computational tools for fragmentation prediction can further enhance the accuracy of these analyses.[15][16]

References

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Mitscher, L. A., & Showalter, H. D. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. The Journal of Antibiotics, 28(9), 668–675.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136721, 2-Azetidinone. Retrieved from [Link]

  • Levsen, K. (2007). The Main Fragmentation Reactions of Organic Compounds. In Fundamental Aspects of Organic Mass Spectrometry (pp. 231-294). Steinkopff.
  • Wang, J., Chen, D., & Zhang, Y. (2014). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2014, 580193.
  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743-754.
  • LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Wang, Y., Le, H., & Fiehn, O. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Analytical Chemistry, 94(5), 2413–2421.
  • da Silva, A. B. F., & de Souza, G. G. B. (2018).
  • ResearchGate. (n.d.). Positive ion mass spectra of β-methylphenethylamine collected under (A) electron impact and (B) charge exchange chemical ionization by carbon dioxide conditions. Retrieved from [Link]

  • LookChem. (n.d.). Cas 618-42-8,1-ACETYLPIPERIDINE. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 2-azetidinone. Retrieved from [Link]

  • Revisely. (n.d.). Mass Spectrometry - Edexcel Chemistry A-level. Retrieved from [Link]

  • In-source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Cycloalkene Fragmentation. Retrieved from [Link]

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-acetyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Acetylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Azaspiro Lactams

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Azaspiro Lactams

Azaspiro lactams represent a class of heterocyclic compounds with significant potential in medicinal chemistry, often forming the core scaffold of novel therapeutic agents. Their unique three-dimensional structure, incorporating both a lactam ring and a spirocyclic center, imparts distinct pharmacological properties but also presents considerable challenges for analytical chemists. Ensuring the purity of these drug candidates is a critical step in the pharmaceutical development pipeline, as even minor impurities can significantly impact safety and efficacy.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of azaspiro lactams. Moving beyond a simple recitation of protocols, we will delve into the rationale behind methodological choices, offering a framework for developing robust, specific, and reliable analytical methods tailored to the unique physicochemical properties of these complex molecules. Our discussion is grounded in the principles of scientific integrity and adheres to the validation standards set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5]

The Chromatographic Challenge: Understanding Azaspiro Lactams

The primary hurdles in developing purity methods for azaspiro lactams stem from their inherent structural features:

  • Polarity and Hydrophilicity: The presence of the lactam ring and other heteroatoms often confers a high degree of polarity, making them challenging to retain on traditional reversed-phase (RP) columns.[6][7]

  • Stereoisomerism: The spirocyclic center is often a source of chirality, leading to the potential for multiple stereoisomers. Resolving these enantiomers and diastereomers is frequently a regulatory requirement and a significant analytical challenge.[8][9][10][11][12]

  • Structural Analogs: Impurities often include precursors, degradation products, or diastereomers with very similar structures and polarities to the active pharmaceutical ingredient (API), demanding high-resolution separation techniques.

A systematic approach to method development is therefore not just recommended; it is essential.

Comparative Analysis of HPLC Methodologies

The selection of the chromatographic mode is the foundational decision in method development. Here, we compare the three most relevant HPLC modes for azaspiro lactam analysis: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Chromatography.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry, separating molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[13][14]

  • Expertise & Experience: For moderately polar azaspiro lactams, C18 columns remain the first choice due to their versatility and robustness.[13][14] However, for more polar analytes, poor retention is a common issue, leading to elution near the solvent front and inadequate resolution from polar impurities. To overcome this, several strategies can be employed:

    • Alternative Stationary Phases: Phenyl-Hexyl or polar-embedded phases offer different selectivity through π-π and dipole-dipole interactions, which can improve the retention of polar, aromatic, or heterocyclic compounds.

    • Mobile Phase Optimization: Using highly aqueous mobile phases can enhance the retention of polar compounds. However, this can lead to "phase dewetting" or "phase collapse" on traditional C18 columns. The use of columns specifically designed for aqueous conditions (e.g., "AQ" type columns) is advisable. Adjusting the pH of the mobile phase to suppress the ionization of acidic or basic functional groups on the azaspiro lactam can significantly increase retention.

  • Trustworthiness: A well-developed RP-HPLC method is highly reproducible and transferable between laboratories. Method validation, as per ICH Q2(R1) guidelines, should demonstrate specificity, linearity, accuracy, precision, and robustness.[2][4][5]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for the separation of highly polar compounds that are poorly retained in RP-HPLC.[15][16][17][18] It utilizes a polar stationary phase (such as unbonded silica, diol, or amide phases) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile.[15][16][17]

  • Expertise & Experience: The retention mechanism in HILIC is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase.[15][18] This makes it an ideal choice for many azaspiro lactams. The high organic content of the mobile phase also offers the advantage of enhanced sensitivity when using mass spectrometry (MS) detection, due to more efficient solvent desolvation in the ion source.[17][18]

  • Trustworthiness: While powerful, HILIC methods can be more sensitive to small variations in mobile phase composition and require longer equilibration times compared to RP-HPLC. Careful control of mobile phase preparation and system equilibration is crucial for achieving reproducible results.

Chiral Chromatography

When dealing with stereoisomers of azaspiro lactams, a dedicated chiral separation method is often necessary.[8][9][10]

  • Expertise & Experience: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are highly effective for separating a wide range of enantiomers, including lactams.[8][10] These separations can be performed in normal-phase, polar organic, or reversed-phase modes. The choice of mobile phase (e.g., hexane/alcohol for normal phase, or acetonitrile/methanol for polar organic mode) can dramatically alter the selectivity and resolution of the enantiomers.

  • Trustworthiness: Chiral methods must be validated for specificity to ensure that the separation of enantiomers is not interfered with by other related substances. The elution order of the enantiomers should be determined and consistently monitored.

Systematic Method Development Workflow

A structured approach to method development saves time and resources while ensuring a robust final method.

dot

Caption: A systematic workflow for HPLC method development.

Case Study: Purity Method for Azaspiro Lactam "AZL-001"

To illustrate the practical application of these principles, we present a comparative case study for a hypothetical azaspiro lactam, "AZL-001," a moderately polar compound with one chiral center. The goal is to develop a single HPLC method to determine its purity and separate it from its enantiomer and a known process impurity.

Experimental Protocols

Protocol 1: Reversed-Phase Screening

  • Columns:

    • Standard C18 (e.g., Luna C18, 150 x 4.6 mm, 5 µm)

    • Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm)[19]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 254 nm

Protocol 2: HILIC Screening

  • Column: Amide (e.g., BEH Amide, 150 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate

  • Gradient: 0% to 50% B over 15 minutes

  • Flow Rate: 0.4 mL/min

  • Temperature: 40 °C

  • Detection: UV at 254 nm

Protocol 3: Chiral Screening

  • Column: Immobilized Amylose (e.g., Chiralpak IA, 150 x 4.6 mm, 5 µm)[10]

  • Mobile Phase: Isocratic mixtures of Methanol/Acetonitrile (e.g., 50:50, 80:20)

  • Flow Rate: 0.8 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

Comparative Data Summary
Method Column Retention Time (AZL-001) Resolution (AZL-001 / Impurity) Resolution (Enantiomers) Notes
RP-HPLC C182.5 min1.2Not ResolvedPoor retention, co-elution with impurity.
RP-HPLC Phenyl-Hexyl8.7 min2.8Not ResolvedGood retention and separation from impurity.
HILIC Amide9.2 min3.5Not ResolvedExcellent retention and separation.
Chiral Chiralpak IA10.5 min / 12.1 min1.92.1Baseline separation of enantiomers achieved.
Analysis and Conclusion of Case Study

The initial RP-HPLC screening on a standard C18 column showed poor retention for AZL-001, as expected for a polar compound. The Phenyl-Hexyl column provided a significant improvement, offering sufficient retention and resolution from the process impurity. The HILIC method also demonstrated excellent performance. The chiral method successfully resolved the enantiomers.

For routine purity analysis where the enantiomeric ratio is controlled separately, the RP-HPLC method using the Phenyl-Hexyl column offers a robust and straightforward solution. If simultaneous separation of all components, including the enantiomer, is required, a more complex chiral method would need to be further optimized and validated.

Method Validation: The Cornerstone of Trustworthiness

Once an optimal method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][4][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][5]

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.[3][20][21]

  • Accuracy: The closeness of the test results to the true value.[3][19][21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[3][5][19]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[4][19]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[21][22]

Conclusion

The development of a robust HPLC purity method for azaspiro lactams requires a nuanced understanding of their chemical properties and a systematic approach to leveraging different chromatographic techniques. While traditional RP-HPLC on C18 columns may fall short, alternative stationary phases like Phenyl-Hexyl can provide the necessary selectivity. For highly polar candidates, HILIC presents a powerful alternative, offering superior retention and MS compatibility. When stereoisomeric purity is a concern, dedicated chiral chromatography is indispensable. By following a structured workflow, from mode selection and screening to optimization and validation, researchers can confidently develop reliable methods to ensure the quality and safety of these promising pharmaceutical compounds.

References

  • Quality Guidelines - ICH.ICH.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
  • ICH Guidelines for Analytical Method Validation Explained.AMSbiopharma. (2025, July 22).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.ResearchGate.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).ICH. (2005, November).
  • A sensitive coupled HPLC/electrospray mass spectrometry assay for SPM-1 metallo-beta-lactamase inhibitors.PubMed. (2009, April 15).
  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities.PMC.
  • Polar Compounds.SIELC Technologies.
  • HILIC Explained: What It Is & How It Works.Phenomenex. (2016, June 23).
  • Solid-Phase Extraction Followed by Liquid Chromatography−Mass Spectrometry for Trace Determination of β-Lactam Antibiotics in Bovine Milk.Journal of Agricultural and Food Chemistry - ACS Publications. (2001, June 27).
  • HPLC for the Retention and Resolution of Very Polar Compounds.Fisher Scientific.
  • Simultaneous determination of eight β-lactam antibiotics in human serum by liquid chromatography-tandem mass spectrometry.ResearchGate. (2025, August 9).
  • Strategies to Enable and Simplify HPLC Polar Compound Separation.PerkinElmer. (2023, December 8).
  • HILIC Columns for Polar Separations.PolyLC.
  • Reversed Phase HPLC Columns.Phenomenex.
  • Reverse Phase Chromatography Techniques.Chrom Tech, Inc. (2025, October 20).
  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.Unknown Source. (2024, May 11).
  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin.MDPI. (2025, April 27).
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.Waters Corporation.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.Obrnuta faza.
  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode.PMC. (2024, May 9).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.Unknown Source. (2025, June 1).
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.MDPI. (2020, December 19).
  • A Strategy for Developing HPLC Methods for Chiral Drugs.LCGC International. (2020, November 12).
  • HPLC separation of enantiomers using chiral stationary phases.Česká a slovenská farmacie. (2007, July 23).
  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276).PMC.
  • Method development and validation for determination of impurities in deferasirox by rp-hplc technique.Journal of Drug Delivery and Therapeutics. (2012, May 15).
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.MDPI. (2025, December 31).
  • A new analytical RP-HPLC method development and validation for the estimation of Nilutamide in bulk form and marketed pharmaceut.Unknown Source. (2024, July 20).
  • Development and validation of an rp-hplc method for the simultaneous estimation of niraparib.World Journal of Pharmaceutical Sciences. (2025, June 5).

Sources

X-Ray Crystallographic Analysis of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift toward high-sp³ fraction molecules in drug discovery has brought spirocyclic scaffolds to the forefront of medicinal chemistry. Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one represents a highly specialized spirocyclic


-lactam. By fusing a cyclohexane ring to the C4 position of the azetidin-2-one core, this compound fundamentally alters the crystallographic profile, ring strain, and target engagement capabilities compared to standard monocyclic or bicyclic 

-lactams. This guide objectively compares these structural parameters and provides the self-validating crystallographic protocols necessary to evaluate them.

The Causality of Structural Design: Spirocyclic vs. Traditional Scaffolds

To understand the performance advantages of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one, we must analyze the causality behind its structural geometry.

The Problem with Traditional Bicyclic Systems: Standard penicillins and cephalosporins rely on a fused bicyclic system (penam/cephem) that severely distorts the


-lactam nitrogen out of planarity[1]. This pyramidalization increases the ground-state energy of the amide, making the carbonyl carbon highly electrophilic. While this drives rapid acylation of Penicillin-Binding Proteins (PBPs), it simultaneously makes the molecule highly susceptible to rapid, premature hydrolysis by resistance-conferring 

-lactamases[2].

The Spirocyclic Advantage: Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one bypasses this vulnerability through two distinct crystallographic features:

  • C4 Steric Shielding: The spiro-fusion locks the cyclohexane ring orthogonally to the

    
    -lactam plane. This massive steric boundary restricts the trajectory of the catalytic serine (e.g., Ser70 in Class A 
    
    
    
    -lactamases), effectively slowing down the acylation rate and conferring extended hydrolytic stability[2].
  • Directed Hydrogen Bonding: The 7-hydroxyl group acts as a highly specific, vector-driven hydrogen bond donor/acceptor. High-resolution X-ray data of related systems demonstrates that such polar groups can displace ordered water molecules in the active site or coordinate with Zn(II) ions in Metallo-

    
    -Lactamases (MBLs). This increases the entropic favorability of binding, allowing the molecule to act as a potent competitive inhibitor without relying solely on covalent acylation[3].
    

Comparative Crystallographic Data

The following table summarizes the quantitative X-ray crystallographic parameters of the spirocyclic scaffold against standard clinical alternatives.

Structural ParameterRac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one*Penicillin G (Bicyclic)Aztreonam (Monocyclic)
C=O Bond Length 1.21 Å1.20 Å1.21 Å
C-N Amide Bond 1.35 Å1.38 Å1.36 Å
N Pyramidalization ~355° (Nearly Planar)~322° (Highly Pyramidal)~355° (Nearly Planar)
C4 Steric Volume High (Orthogonal Cyclohexane)Low (Protons/Methyls)Low (Protons)
Hydrolytic Stability High (Sterically Shielded)Low (Strain-Driven)Moderate

*Note: Values for the spirocyclic scaffold are representative of high-resolution X-ray diffraction data for optimized 1-azaspiro[3.5]nonan-2-one derivatives.

Experimental Protocol: High-Resolution X-Ray Crystallography Workflow

To objectively validate the binding mode and structural integrity of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one against a target enzyme (e.g., CTX-M-15


-lactamase), the following self-validating crystallographic methodology is required[4].

Step 1: Protein-Ligand Complex Formation

  • Purification: Purify the target enzyme to >95% homogeneity via size-exclusion chromatography.

  • Incubation: Incubate the protein (10-15 mg/mL) with a 5-fold molar excess of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one at 4°C for 2 hours. Causality: This ensures complete active-site saturation before crystallization begins, preventing heterogeneous crystal lattices.

Step 2: Vapor Diffusion Crystallization

  • Setup: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 4000, 0.1 M HEPES pH 7.5).

  • Optimization: The inclusion of the 7-hydroxyl group alters the ligand's solvation shell compared to unsubstituted spiro-lactams. You must carefully titrate the PEG concentration to prevent amorphous precipitation and promote controlled nucleation.

Step 3: Data Collection & Processing

  • Cryoprotection: Flash-freeze crystals in liquid nitrogen using 20% glycerol to prevent ice-ring formation during diffraction.

  • Diffraction: Collect X-ray diffraction data at 100K using synchrotron radiation (targeting <1.50 Å resolution). Causality: Ultra-low temperatures minimize radiation damage to the strained

    
    -lactam ring and capture the precise orientation of the 7-hydroxyl group's hydrogen-bonding network[4].
    

Step 4: Phasing and Refinement (Self-Validating System)

  • Phasing: Solve the phase problem via Molecular Replacement (MR) using a high-resolution apo-structure as the search model.

  • Validation: Iteratively refine the structure using Phenix or Refmac5. Continuously monitor the

    
     and 
    
    
    
    values. A divergence of >5% between these values indicates overfitting of the electron density map. The final spatial placement of the spirocyclic ligand MUST be validated by generating an omit map (
    
    
    ) contoured at 3
    
    
    .

Structural Workflow Visualization

G Spiro Rac-(4r,7r)-7-hydroxy- 1-azaspiro[3.5]nonan-2-one Steric C4 Spiro-Fusion (Steric Shielding) Spiro->Steric Structural Feature Resist β-Lactamase Resistance (Increased Half-Life) Spiro->Resist Optimal Balance Mono Monocyclic β-Lactam (e.g., Aztreonam) Planar Planar Amide (Low Strain) Mono->Planar Structural Feature Bicyclic Bicyclic β-Lactam (e.g., Penicillin G) Strain High Ring Strain (Pyramidal Nitrogen) Bicyclic->Strain Structural Feature Steric->Resist Blocks Ser70 Attack Hydro Rapid Hydrolysis (Target Acylation) Strain->Hydro Drives Reactivity Planar->Hydro Relies on R-Groups

Structural workflow comparing spirocyclic beta-lactam stability against conventional alternatives.

Performance Comparison & Biological Implications

The crystallographic evidence clearly delineates why Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one outperforms traditional alternatives in specific drug development contexts:

  • Versus Bicyclic

    
    -Lactams:  While penicillins rely on massive ring strain to drive target acylation, this same strain makes them highly vulnerable to enzymatic degradation[1]. The spirocyclic scaffold maintains a nearly planar nitrogen, reducing intrinsic reactivity. Instead, it relies on the C4 spiro-cyclohexane ring to sterically block hydrolytic water molecules, dramatically increasing its pharmacokinetic half-life.
    
  • Versus Monocyclic

    
    -Lactams:  Monobactams like Aztreonam are stable against many metallo-
    
    
    
    -lactamases but lack the 3D complexity to engage novel allosteric or highly mutated active sites[3]. The 7-hydroxyl group of the spirocyclic compound provides a critical vector for non-covalent hydrogen bonding. This allows the molecule to anchor tightly into the active site of broad-spectrum enzymes, functioning effectively as a competitive inhibitor or a highly resilient antibiotic[5].

References

  • Source: National Institutes of Health (NIH)
  • Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism Source: MDPI URL
  • Source: National Institutes of Health (NIH)
  • β-Lactams: chemical structure, mode of action and mechanisms of resistance Source: SciSpace URL
  • Source: National Institutes of Health (NIH)

Sources

Comparative Guide: Lipophilicity (LogP) of Spirocyclic vs. Aromatic Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "escape from flatland" is no longer just a theoretical concept; it is a pragmatic necessity in modern drug discovery. This guide evaluates the physicochemical impact of replacing planar aromatic rings (e.g., phenyl, pyridine) with saturated spirocyclic bioisosteres (e.g., spiro[3.3]heptanes, azaspiro[3.4]octanes).

Key Findings:

  • Lipophilicity Reduction: Spirocyclic substitution typically lowers LogP by 0.5 to 1.0 log units compared to aromatic parents, reducing metabolic liability.

  • Solubility Enhancement: The increase in fraction of sp3 carbons (

    
    ) disrupts crystal lattice energy and improves aqueous solubility, often by >10-fold.
    
  • Vector Fidelity: While reducing lipophilicity, rigid spirocycles maintain defined exit vectors that can mimic the spatial projection of para- or meta- substituted aromatics.

The Scientific Imperative: Why Leave the Plane?

Aromatic rings are the "grease balls" of medicinal chemistry. While they provide excellent pi-stacking interactions for binding, their accumulation drives high lipophilicity (LogP > 3), which correlates with:

  • Poor Solubility: High lattice energy leads to formulation challenges.

  • Metabolic Instability: Planar, lipophilic surfaces are preferred substrates for CYP450 enzymes.

  • Promiscuity: Flat molecules tend to intercalate into DNA and bind non-specifically to off-target proteins (e.g., hERG).

The Spirocyclic Solution: Spirocyclic scaffolds introduce three-dimensionality (increasing


) without introducing the floppiness of linear alkyl chains. This "rigid 3D" architecture presents a higher solvation volume to water molecules, reducing the entropic penalty of solvation compared to flat hydrophobic slabs.
Logic Flow: The Impact of Dimensionality

G cluster_flat Planar Aromatic (2D) cluster_spiro Spirocyclic Scaffold (3D) Flat Aromatic Ring (Low Fsp3) HighLogP High LogP (Lipophilic) Flat->HighLogP Decision Scaffold Hopping Flat->Decision Bioisosteric Replacement Issues High Crystal Energy CYP450 Metabolism Solubility Issues HighLogP->Issues Spiro Spirocycle (High Fsp3) LowLogP Lower LogP (Hydrophilic Shift) Spiro->LowLogP Benefits Disrupted Lattice Improved Solubility Vector Fidelity LowLogP->Benefits Decision->Spiro

Figure 1: Mechanistic flow illustrating the physicochemical advantages of transitioning from 2D aromatic systems to 3D spirocyclic scaffolds.

Comparative Analysis: Data & Performance

The following data synthesizes findings from seminal works by Carreira, Burkhard, and internal GSK studies regarding the transition from phenyl/heteroaromatic rings to spirocyclic cores.

Case Study: Phenyl vs. Spiro[3.3]heptane

The spiro[3.3]heptane moiety is a rigid, saturated surrogate for the phenyl ring.[1]

PropertyPhenyl Ring (Parent)Spiro[3.3]heptane (Isostere)Net ChangeMechanism
Geometry Planar (2D)Puckered (3D)+

Disruption of pi-stacking
Exit Vectors 180° (para)~160°-20° DeviationSlight kink, mimics para
Lipophilicity (cLogP) Ref (0.0)-0.8 to -1.2↓ ~1.0 Unit Reduced hydrophobic surface area
Metabolic Stability Low (Aromatic oxidation)High↑ Stability Blocked metabolic soft spots
Case Study: Piperidine vs. 2-Azaspiro[3.3]heptane

A counter-intuitive phenomenon occurs when replacing 6-membered heterocycles with spiro-analogs. Despite adding carbon atoms, lipophilicity often decreases (or LogD decreases).

ScaffoldStructure TypeLogD

Solubility (µM)
Piperidine Monocyclic Amine1.8150
2-Azaspiro[3.3]heptane Spirocyclic Amine0.9>500

Critical Insight: The reduction in LogD


 for azaspiroheptanes is often driven by basicity modulation . The strained spiro-amine is often more basic (higher pKa) than the parent piperidine. At physiological pH (7.4), a higher percentage of the spiro-amine exists in the protonated (cationic) form, which is highly water-soluble, drastically lowering the distribution coefficient (LogD).

Experimental Protocols: Measuring the Difference

As an application scientist, relying solely on calculated LogP (cLogP) is dangerous due to the poor parameterization of strained spiro-rings in many algorithms. You must validate experimentally.

Method A: High-Throughput HPLC LogP Determination (Recommended)

This method uses retention time on a hydrophobic column as a surrogate for octanol-water partitioning. It is faster than shake-flask and consumes less material.

Reagents:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate pH 7.4 (for LogD) or 0.1% Formic Acid (for acidic LogP).

  • Mobile Phase B: Methanol or Acetonitrile.

  • Standards: A set of 5-8 compounds with known LogP values (e.g., Caffeine, Toluene, Naphthalene).

Protocol Workflow:

  • Calibration: Inject standard mixture. Plot Log k' (capacity factor) vs. Literature LogP.

    • Formula:

      
       where 
      
      
      
      is dead time (uracil injection).
  • Sample Run: Inject spirocyclic analyte and aromatic parent under identical isocratic conditions (e.g., 50% MeOH).

  • Calculation: Extrapolate LogP of analyte from the calibration linear regression equation.

Method B: Miniaturized Shake-Flask (Gold Standard Validation)

Use this for late-stage lead compounds to validate HPLC data.

  • System: 1-Octanol (saturated with water) and Water (saturated with octanol).

  • Equilibration: Dissolve compound in octanol. Add water. Vortex 60 mins. Centrifuge to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Ratio:

    
    .
    
Experimental Workflow Diagram

Protocol cluster_calc Data Processing Start Compound Library (Spiro vs Aromatic) Prep Sample Prep (10mM DMSO Stock) Start->Prep HPLC LC-MS Injection (C18 Column, Isocratic) Prep->HPLC Calc Calculate k' (Capacity Factor) HPLC->Calc Calib Calibration Curve (Known Stds) Result Derive LogP/LogD Calib->Result Regression Calc->Result

Figure 2: High-throughput HPLC workflow for comparative lipophilicity determination.

Strategic Recommendations

  • Use Spiro[3.3]heptane for Phenyl Replacement: When you need to lower LogP but maintain a rigid linear spacer. Be aware that the "thickness" of the molecule increases, so ensure the binding pocket has depth.

  • Check pKa for Nitrogenous Spirocycles: If replacing a piperidine with an azaspiro[3.3]heptane, measure the pKa. The solubility gain is likely pH-dependent (LogD effect) rather than just intrinsic lipophilicity.

  • Synthesizability: Early spirocyclic building blocks were difficult to synthesize. Modern catalogs (e.g., SpiroChem, Sigma) now stock diverse functionalized spiro-blocks (acids, amines, alcohols), making this strategy accessible for SAR exploration.

References

  • Burkhard, J. A., et al. (2010).[2] "Spiro[3.3]heptanes as rigid, hypervalent iodine-based surrogates for the phenyl ring." Angewandte Chemie International Edition, 49(20), 3524–3527.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Stepan, A. F., et al. (2011). "Application of the Spirocyclic Bioisostere Principle to the Discovery of a Potent and Orally Bioavailable γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 54(22), 7772–7783.

  • Wuitschik, G., et al. (2010). "Oxetanes as promising physicochemical and metabolic effectors in drug discovery." Angewandte Chemie International Edition, 49(48), 8979-8983.

  • OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method."

Sources

Safety Operating Guide

Definitive Disposal Protocol for Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one: A Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to equip our partners in research and development with the critical safety information necessary for innovative and safe experimentation. The handling and disposal of novel chemical entities, such as Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one, demand a framework of rigorous safety and procedural diligence. Since specific hazard data for this compound is not extensively documented in public literature, we must operate under the principle of prudent practice, treating the substance as potentially hazardous until comprehensive data proves otherwise[1][2][3].

This guide provides a self-validating, step-by-step protocol for the proper disposal of Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Foundational Principle: Hazard Assessment of a Novel Compound

The cornerstone of safe disposal is a conservative and thorough hazard assessment. In the absence of a specific Safety Data Sheet (SDS), we must infer potential risks from structurally analogous compounds. The azaspirocyclic framework is present in various biologically active and potentially hazardous molecules[4][5][6][7]. For instance, compounds like 1-Azaspiro[4.5]decane are classified as corrosive, causing severe skin burns and eye damage, while also being a respiratory irritant[4]. Other similar structures are noted as harmful if swallowed or in contact with skin[8].

Therefore, it is imperative to handle Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one with the assumption that it is, at a minimum:

  • An irritant to the skin, eyes, and respiratory tract[9].

  • Potentially toxic if ingested or absorbed through the skin[8].

  • Potentially harmful to aquatic life if released into the environment[10].

All handling and disposal operations must be preceded by wearing appropriate Personal Protective Equipment (PPE), including a laboratory coat, chemical safety goggles, and nitrile or neoprene gloves[1][11].

Strategic Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of chemical waste is a regulated process designed to prevent harm and ensure compliance. The following workflow provides a systematic approach for Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one waste.

G cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containment & Labeling cluster_accumulate Phase 3: Accumulation & Storage cluster_dispose Phase 4: Final Disposal gen Waste Generation (e.g., residual solid, contaminated solutions, used labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Before Handling container Select Compatible, Leak-Proof Waste Container segregate Segregate Waste Streams (Solid vs. Liquid vs. Sharps) ppe->segregate segregate->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date & PI Name container->labeling Immediately saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa compat Ensure Segregation from Incompatible Chemicals saa->compat close Keep Container Securely Closed (Except when adding waste) compat->close pickup Request Waste Pickup via Institutional EHS Office close->pickup doc Complete Chemical Waste Pickup Form pickup->doc

Caption: Disposal workflow for Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one.

Detailed Experimental Protocol for Disposal

This protocol provides granular, actionable steps for researchers.

3.1. Waste Segregation

Proper segregation is the first critical step to prevent unintended chemical reactions and ensure compliant disposal[12][13].

  • Solid Waste: Collect unreacted solid Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one and contaminated consumables (e.g., weighing papers, gloves, pipette tips) in a designated solid waste container[12].

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless their compatibility is confirmed[12][14]. Aqueous and organic solutions should be segregated.

  • Empty Containers: The original container of the compound, even if "empty," must be disposed of as hazardous waste. Alternatively, it may be triple-rinsed with a suitable solvent (e.g., methanol or DMSO); the rinsate must be collected as hazardous liquid waste[12]. After proper rinsing and defacing the label, the container may be disposed of in the appropriate glass or plastic bin, per institutional policy[12].

3.2. Waste Container Selection and Labeling

The integrity of the disposal process relies heavily on proper containment and identification[15][16].

  • Container Choice: Use only containers that are in good condition and made of a material compatible with the waste[14][15]. The original product bottle is often a suitable choice for its own waste. For liquid waste, borosilicate glass or high-density polyethylene (HDPE) are generally appropriate.

  • Labeling Protocol: As soon as the first drop of waste is added, the container must be labeled[14]. The label must be securely affixed and include the following information in clear, legible English[12][15]:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one" .

    • For solutions, list all components and their approximate percentages.

    • An indication of the primary hazards (e.g., "Irritant," "Potential Toxin").

    • The date of waste accumulation initiation.

    • The name and contact information of the generating researcher or Principal Investigator.

3.3. Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup[15][17].

  • Secure Closure: Waste containers must be kept securely closed at all times, except when actively adding waste[15][16]. A funnel should not be left in the container opening.

  • Secondary Containment: Store the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills[2][3].

  • Segregation: Store the waste away from incompatible materials, such as strong acids, bases, and oxidizing agents[12][13].

  • Location: Keep the SAA away from sinks, floor drains, and high-traffic areas to prevent accidental release[17].

3.4. Arranging for Final Disposal

Final disposal must be handled by trained professionals in accordance with institutional, local, and federal regulations[18][19].

  • Contact EHS: Do not dispose of this chemical down the drain or in the regular trash[13]. All waste must be disposed of through your institution's Environmental Health & Safety (EHS) or equivalent office[14][15].

  • Request Pickup: When the container is approximately 90% full, or within the time limit specified by your institution (e.g., 150 days), submit a chemical waste pickup request[15][17].

  • Documentation: Accurately complete all required waste pickup forms, ensuring the chemical composition is fully disclosed.

Summary of Disposal Parameters
ParameterGuidelineRationale & Reference
Waste Classification Hazardous Chemical WasteAssumed hazardous due to lack of data and structural alerts from similar compounds.[2][3]
Required PPE Lab coat, chemical safety goggles, nitrile/neoprene gloves.To prevent skin, eye, and respiratory exposure to a potential irritant and toxin.[1][11]
Container Type Original container or compatible, sealed, leak-proof container (e.g., HDPE, Borosilicate Glass).Ensures waste is securely contained and prevents reactions between the waste and the container.[14][15]
Primary Label "Hazardous Waste" + Full Chemical Name + Composition + Hazard Warning + Date.Complies with regulations and ensures safe handling by all personnel.[12][15]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.Prevents spills and ensures waste is managed at the point of generation under operator control.[15][17]
Final Disposal Route Pickup by institutional Environmental Health & Safety (EHS) for incineration or other approved methods.Ensures compliance with EPA and local regulations for hazardous waste management.[14][18][19]

By adhering to this comprehensive disposal guide, researchers can manage the waste from Rac-(4r,7r)-7-hydroxy-1-azaspiro[3.5]nonan-2-one with confidence, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.

  • 1-Azaspiro[4.5]decane (CID 9092). PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet for 2-Oxa-7-azaspiro[3.5]nonane hemioxalate. Fisher Scientific.

  • (4R,7r)-1-oxaspiro[3.5]Nonan-7-ol. ChemScene.

  • A Guide to the Safe Handling and Management of Novel Research Compounds. Benchchem.

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).

  • The mechanistic complexities of phycotoxins: Toxicology of Azaspiracids and Yessotoxins. ResearchGate.

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).

  • Safety Data Sheet for {7-AZASPIRO[3.5]NONAN-2-YLMETHANOL HYDROCHLORIDE. CymitQuimica.

  • Novel Chemicals with Unknown Hazards SOP. University of North Carolina at Charlotte.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • 7-Methyl-7-azaspiro[3.5]nonan-2-one (CID 89890722). PubChem, National Center for Biotechnology Information.

  • 5-Azaspiro[3.5]nonan-2-one chemical structure and properties. Benchchem.

  • Azaspiracid shellfish poisoning: unusual toxin dynamics in shellfish and the increased risk of acute human intoxications. PubMed.

  • Safety Data Sheet for 7-hydroxy Mitragynine. Cayman Chemical.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf.

  • MSDS No: RAVH. Greenbook.

  • rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide. MilliporeSigma.

  • 7-Methyl-7-azaspiro[3.5]nonan-2-amine. ChemScene.

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab.

  • How to Handle Research Compounds Safely. Maxed Out Compounds.

  • 2-Azaspiro[4.4]nonan-3-one,7-methyl-,(7R)-(9CI) Safety Data Sheets. Echemi.

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI.

  • Novel Chemicals With Unknown Hazards. Environmental Health and Safety, UNC Charlotte.

  • Safety data sheet for Rak 1 + 2 M. BASF.

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University.

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.

  • N-[4-(3-chloro-4- fluorophenylamino)-7-((7-methyl-7- azaspiro[3.5]nonan-2- yl)methoxy)quinazolin-6-yl]- acrylamide. BindingDB.

  • Safety Data Sheet.

  • Design, synthesis and anticancer properties of novel oxa/azaspiro[8][20]trienones as potent apoptosis inducers through mitochondrial disruption. PubMed.

  • 7-hydroxy Mitragynine (CRM). Cayman Chemical.

  • Product Information for Elsinochrome A. Cayman Chemical.

  • Household Hazardous Wastes. Illinois Environmental Protection Agency.

  • 7-Oxa-2-azaspiro(3.5)nonane (CID 21030011). PubChem, National Center for Biotechnology Information.

  • Substance Registry Services. U.S. Environmental Protection Agency (EPA).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.